N-Cholyl-L-alanine
Descripción
Propiedades
Fórmula molecular |
C27H45NO6 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H45NO6/c1-14(5-8-23(32)28-15(2)25(33)34)18-6-7-19-24-20(13-22(31)27(18,19)4)26(3)10-9-17(29)11-16(26)12-21(24)30/h14-22,24,29-31H,5-13H2,1-4H3,(H,28,32)(H,33,34)/t14-,15+,16+,17-,18-,19+,20+,21-,22+,24+,26+,27-/m1/s1 |
Clave InChI |
AZWGEBXBDOIOHW-OKVQJXITSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Cholyl-L-alanine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cholyl-L-alanine is a bile acid conjugate, specifically an amide formed between cholic acid and the amino acid L-alanine. As a member of the diverse family of bile acid amidates, it is of increasing interest to researchers in the fields of metabolism, gastroenterology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound. The information presented herein is intended to serve as a foundational resource for scientists investigating the roles of modified bile acids in physiological and pathophysiological processes. While specific experimental data for this compound is limited in publicly available literature, this guide compiles known information and provides context based on closely related compounds.
Chemical Structure and Identification
This compound is structurally characterized by the steroidal backbone of cholic acid linked via an amide bond to the amino group of L-alanine.
-
Formal Name: N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]-L-alanine[1]
-
Synonyms: N-Cholyl-Ala[1]
-
CAS Number: 18416-54-1[1]
-
Molecular Formula: C₂₇H₄₅NO₆[1]
-
Molecular Weight: 479.7 g/mol [1]
Chemical Structure:
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation in experimental settings. The data presented below is a combination of information from commercial suppliers and predicted values based on its chemical structure.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Purity (by HPLC) | ≥95% | [1] |
| Solubility | DMSO: Slightly Soluble; Ethanol (B145695): Slightly Soluble | [1] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| pKa | No experimental data available | |
| Storage Conditions | -20°C, sealed, away from moisture | [2] |
| Stability | ≥ 4 years at -20°C | [1] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in the cholane (B1240273) steroid nucleus. Key signals would include:
-
Alanine (B10760859) moiety: A doublet for the methyl protons (-CH₃) and a quartet for the alpha-proton (-CH-).
-
Amide proton (-NH-): A signal that may be broad and its chemical shift dependent on solvent and concentration.
-
Cholic acid moiety: A series of complex multiplets in the aliphatic region corresponding to the steroid ring protons, and signals for the hydroxyl protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as the carbons of the alanine and the complex set of carbons from the cholic acid steroid core.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻. Fragmentation would likely involve cleavage of the amide bond, loss of water from the hydroxyl groups, and fragmentation of the steroid ring.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are scarce, its structural components—cholic acid and L-alanine—are well-characterized biologically active molecules. This compound has been detected in human fecal samples, suggesting it is a product of gut microbial metabolism[1].
Potential Interaction with Bile Acid Receptors
Bile acids are known signaling molecules that activate nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein-coupled receptor 5 (TGR5)[3][4]. Conjugation with amino acids can modulate the receptor activity of bile acids. It is plausible that this compound interacts with these receptors, potentially influencing pathways involved in glucose homeostasis, energy expenditure, and inflammation[4][5].
Below is a generalized signaling pathway for TGR5 activation by a bile acid, which may be relevant for this compound.
Caption: Generalized TGR5 signaling pathway.
Role in Metabolism
L-alanine plays a crucial role in the glucose-alanine cycle, transporting amino groups from muscle to the liver. The conjugation of cholic acid to L-alanine may influence its metabolic fate and transport.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies based on standard organic chemistry techniques for the synthesis and purification of N-acyl amino acids.
Synthesis of this compound
A common method for the synthesis of N-acyl amino acids is the coupling of a carboxylic acid and an amino acid using a coupling agent.
Workflow for the Synthesis of this compound:
Caption: General synthesis workflow for this compound.
Methodology:
-
Protection of L-alanine: The carboxylic acid group of L-alanine is first protected, commonly as a methyl or ethyl ester, to prevent self-coupling. This can be achieved by reacting L-alanine with methanol (B129727) or ethanol in the presence of an acid catalyst like thionyl chloride or HCl.
-
Amide Coupling: Cholic acid is then coupled with the L-alanine ester. A common method involves the use of a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Deprotection: The protecting group on the alanine carboxylate is then removed. For a methyl or ethyl ester, this is typically achieved by hydrolysis under basic conditions (e.g., using LiOH or NaOH in a mixture of water and an organic solvent like THF or methanol).
-
Purification: The crude product is then purified, usually by column chromatography on silica (B1680970) gel, to yield pure this compound.
Purification and Analysis
High-performance liquid chromatography (HPLC) is a suitable technique for both the purification and purity analysis of this compound.
Workflow for HPLC Purification:
Caption: General workflow for HPLC purification.
Methodology:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly employed.
-
Detection: UV detection at a low wavelength (around 210-220 nm) where the amide bond absorbs is suitable.
Conclusion
This compound is a naturally occurring bile acid conjugate with potential roles in metabolic signaling. While specific experimental data on its physicochemical properties and biological activities are currently limited, its structural relationship to other well-studied bile acid amidates suggests it may interact with key metabolic receptors such as TGR5. This technical guide provides a foundational overview for researchers and encourages further investigation into the specific properties and physiological functions of this and other modified bile acids. The provided generalized experimental protocols offer a starting point for the chemical synthesis and purification of this compound to enable such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of activated esters of N-protected amino-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. rsc.org [rsc.org]
- 5. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
biological function of N-Cholyl-L-alanine in the gut
An In-depth Technical Guide on the Biological Function of N-Cholyl-L-alanine in the Gut
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a recently identified bile acid conjugate discovered in human fecal samples, signifying its presence within the gut environment. While direct functional studies on this specific molecule are currently nascent, this technical guide synthesizes the existing knowledge on its constituent components—cholic acid and L-alanine—and the broader class of N-acyl amino acids to project its potential biological roles. This document outlines the probable interactions of this compound with key gut signaling pathways, including the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), its likely metabolism by the gut microbiota, and the experimental methodologies required to elucidate its precise functions. This guide serves as a foundational resource for researchers and professionals in drug development interested in the expanding landscape of bile acid diversity and its implications for gut health and disease.
Introduction: The Emerging Diversity of Bile Acid Conjugates
Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways, largely through the activation of nuclear and cell surface receptors.[1] The gut microbiota plays a pivotal role in transforming primary bile acids, synthesized in the liver, into a diverse pool of secondary and tertiary bile acids.[2] A significant aspect of this biotransformation is the conjugation of bile acids with amino acids. While conjugation with glycine (B1666218) and taurine (B1682933) is well-established, recent advances in metabolomics have unveiled a much broader diversity of these modifications, including conjugation with a variety of other amino acids.[1]
This compound is one such novel bile acid amidate, formed by the conjugation of cholic acid and L-alanine. Its identification in human feces underscores the gut microbiome's role in its synthesis and points towards a potential biological function within the gastrointestinal tract. This guide will explore the anticipated biological functions of this compound by examining the known roles of its constituent parts and the general activities of N-acyl amino acids in the gut.
Projected Biological Functions of this compound
Based on the known functions of cholic acid and L-alanine, this compound is likely to be involved in gut signaling, metabolic regulation, and interactions with the gut microbiota.
Interaction with Gut Receptors
Cholic acid is a known, albeit relatively weak, agonist for both the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). The conjugation with L-alanine may modulate its binding affinity and functional activity at these receptors.
-
Farnesoid X Receptor (FXR): FXR is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose homeostasis.[3] Activation of FXR in the intestine by bile acids leads to the production of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.[4]
-
Takeda G protein-coupled receptor 5 (TGR5): TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of cyclic AMP (cAMP).[5] This signaling cascade has various effects, including the promotion of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells, which has beneficial effects on glucose metabolism.[6]
The L-alanine moiety could potentially alter the binding kinetics of the cholic acid backbone to these receptors, either enhancing or diminishing its signaling capacity.
Interaction with the Gut Microbiota
The gut microbiota is central to the metabolism of both bile acids and amino acids. The amide bond linking cholic acid and L-alanine in this compound is susceptible to hydrolysis by bile salt hydrolases (BSHs), enzymes that are widespread among gut bacteria.[1]
-
Deconjugation: BSH activity would release cholic acid and L-alanine into the gut lumen. The liberated cholic acid can then be further metabolized by the microbiota into secondary bile acids like deoxycholic acid.[2]
-
Amino Acid Metabolism: The released L-alanine can be utilized by the gut microbiota as a nutrient source for growth or be fermented into various metabolites, including short-chain fatty acids (SCFAs).[3]
Conversely, the presence of this compound could also influence the composition and activity of the gut microbiota. Specific bacterial species may be favored by their ability to metabolize this conjugate, potentially altering the overall microbial community structure.
Quantitative Data on Related Compounds
Direct quantitative data for this compound is not yet available in the literature. However, data for the activation of FXR and TGR5 by its parent bile acid, cholic acid, and other relevant bile acids provide a valuable reference point.
| Bile Acid | Receptor | Assay Type | EC50 (µM) | Reference |
| Chenodeoxycholic acid (CDCA) | FXR | Reporter Assay | 17 | [4] |
| Cholic acid (CA) | FXR | Reporter Assay | ~600 | [4] |
| Lithocholic acid (LCA) | TGR5 | cAMP Production | 0.53 | [5] |
| Deoxycholic acid (DCA) | TGR5 | cAMP Production | 1.01 | [5] |
| Cholic acid (CA) | TGR5 | cAMP Production | 7.72 | [5] |
Signaling Pathways and Logical Relationships
The potential signaling pathways and metabolic fate of this compound in the gut are depicted in the following diagrams.
Caption: Potential signaling pathways of this compound in intestinal cells.
Caption: Hypothesized metabolism of this compound by the gut microbiota.
Experimental Protocols
To elucidate the specific biological functions of this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key experiments.
In Vitro Receptor Activation Assays
Objective: To determine if this compound can activate FXR and TGR5 and to quantify its potency and efficacy.
a) FXR Reporter Gene Assay:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with an FXR expression plasmid, an RXRα expression plasmid, a luciferase reporter plasmid containing FXR response elements, and a β-galactosidase expression plasmid (for normalization).
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound, a positive control (e.g., GW4064 or CDCA), and a vehicle control (DMSO).
-
Lysis and Analysis: After another 24 hours, cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity, and the fold induction relative to the vehicle control is calculated. EC50 values are determined from dose-response curves.
b) TGR5 cAMP Assay:
-
Cell Culture: CHO-K1 cells stably expressing human TGR5 are cultured in F-12K Medium supplemented with 10% FBS and geneticin.
-
Assay Protocol: Cells are seeded in 384-well plates. On the day of the assay, the medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Treatment: Cells are treated with various concentrations of this compound, a positive control (e.g., lithocholic acid or a synthetic TGR5 agonist), and a vehicle control.
-
cAMP Measurement: After a 30-minute incubation, intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated.
In Vitro Gut Microbiota Interaction Studies
Objective: To assess the stability of this compound in the presence of gut microbiota and its impact on microbial composition.
-
Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are homogenized in an anaerobic buffer to create a fecal slurry.
-
Incubation: In an anaerobic chamber, the fecal slurry is incubated with this compound (at a physiologically relevant concentration), a control compound (e.g., taurocholic acid), and a vehicle control.
-
Time-Course Sampling: Aliquots are collected at various time points (e.g., 0, 4, 8, 24 hours).
-
Metabolite Analysis: Samples are analyzed by LC-MS/MS to quantify the disappearance of this compound and the appearance of its metabolites (cholic acid, L-alanine, and secondary bile acids).
-
Microbial Composition Analysis: DNA is extracted from the samples at the beginning and end of the incubation period. 16S rRNA gene sequencing is performed to assess changes in the microbial community composition.
-
Data Analysis: The rate of this compound degradation is calculated. Changes in the relative abundance of different bacterial taxa between treatment and control groups are analyzed to identify specific microbes affected by the compound.
Conclusion and Future Directions
This compound represents a new frontier in the study of bile acid signaling and host-microbiome interactions. While its precise biological functions remain to be elucidated, its structure and origin suggest a significant role in gut physiology. The experimental frameworks outlined in this guide provide a clear path for future research to characterize this novel molecule. A thorough understanding of this compound's activity could unveil new therapeutic targets for metabolic and inflammatory diseases of the gut and beyond. Future studies should focus on in vivo experiments using animal models to confirm the in vitro findings and to explore the systemic effects of this compound.
References
- 1. Novel microbially transformed bile acids: Biosynthesis, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel microbial modifications of bile acids and their functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Microbial Amino Acid Metabolism in Host Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Integrated gut microbiota and metabolomic profiling reveals key associations between amino acid levels and gut microbial composition in patients with obesity [frontiersin.org]
- 5. Bile acid and microbiome interactions in the developing child. | Semantic Scholar [semanticscholar.org]
- 6. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Biosynthesis of N-Cholyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cholyl-L-alanine is a bile acid conjugate, a member of a class of molecules crucial for the digestion and absorption of fats and fat-soluble vitamins in the intestine. Bile acids are steroidal acids synthesized in the liver from cholesterol.[1][2] Before secretion into the bile, they are typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933).[2][3] This conjugation process, which forms an amide linkage between the carboxyl group of the bile acid and the amino group of the amino acid, increases the amphipathic nature and solubility of bile acids, particularly at the acidic pH of the duodenum.[4]
While glycine and taurine are the predominant conjugates in most mammals, the formation of conjugates with other amino acids, such as L-alanine, represents an area of interest for studying the substrate flexibility of the biosynthetic enzymes and for creating novel molecular probes or potential therapeutics. This guide provides an in-depth overview of both the chemical synthesis and the enzymatic biosynthesis of this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in this field.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves the formation of an amide bond between the C-24 carboxyl group of cholic acid and the amino group of L-alanine. A common and efficient strategy employs a carbodiimide-mediated coupling reaction. To prevent unwanted side reactions, such as the polymerization of the amino acid, the carboxyl group of L-alanine is typically protected as an ester (e.g., methyl ester) prior to the coupling reaction. The final step involves the saponification (hydrolysis) of the ester to yield the desired product.
Synthetic Strategy Overview
The synthesis is a three-step process:
-
Protection of L-alanine : The carboxylic acid functional group of L-alanine is converted to a methyl ester to prevent its participation in the coupling reaction.
-
Amide Coupling : The protected L-alanine methyl ester is coupled with cholic acid using activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[5][6]
-
Deprotection : The methyl ester protecting group is removed by base-catalyzed hydrolysis to yield this compound.
Visualization of Chemical Synthesis Workflow
Caption: Workflow for the three-step chemical synthesis of this compound.
Quantitative Data for Chemical Synthesis
The following table summarizes typical reagents and expected outcomes for the synthesis. Yields are based on similar amide coupling reactions reported in the literature.[5][6]
| Parameter | Details | Expected Outcome |
| Starting Materials | Cholic Acid, L-Alanine | - |
| Key Reagents | Thionyl chloride, Methanol, EDC, HOBt, DIPEA, LiOH | - |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Water | - |
| Reaction Time | Step 1: 4-6 hours; Step 2: 12-18 hours; Step 3: 2-4 hours | - |
| Overall Yield | - | 75-85% |
| Purity | Achieved via silica (B1680970) gel chromatography | >95% |
| Racemization | Minimized by using HOBt and mild conditions | <2% |
Biosynthesis of this compound
The biosynthesis of bile acid conjugates occurs predominantly in the liver and is a two-step enzymatic process.[4] This pathway ensures that bile acids are efficiently secreted into bile and can effectively perform their digestive functions.
-
Activation of Cholic Acid : Cholic acid is first activated by conversion into a high-energy thioester intermediate, Cholyl-Coenzyme A (Cholyl-CoA). This reaction is catalyzed by a Bile Acid-CoA Ligase (BACS), also known as Bile Acid-CoA Synthetase.[4]
-
Amino Acid Conjugation : The cholyl moiety is then transferred from Cholyl-CoA to the amino group of an amino acid. This step is catalyzed by the enzyme Bile Acid-CoA: Amino Acid N-Acyltransferase (BAAT).[1][3]
Enzyme Specificity
The BAAT enzyme exhibits high specificity for its amino acid substrates. In humans and many other mammals, the preferred substrates are taurine and glycine.[1][2] The affinity for these amino acids is significantly higher than for others, making conjugation with L-alanine a rare event in physiological conditions. While the wild-type human BAAT enzyme does not efficiently conjugate L-alanine, mutations can alter its substrate specificity, as demonstrated by a mutant form (BAAT-SKL) that gains the ability to conjugate β-alanine.[7] This suggests that the native enzyme's active site provides strong steric and electronic constraints.
Visualization of Biosynthetic Pathway
Caption: The two-step enzymatic pathway for bile acid conjugation in the liver.
Quantitative Data for BAAT Substrate Affinity
The Michaelis constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity and is a measure of the enzyme's affinity for the substrate. A lower Km value corresponds to a higher affinity. Data for human BAAT clearly shows a strong preference for taurine and glycine over other amino acids.
| Substrate | Enzyme | Km Value (mM) | Reference |
| Taurine | Human BAAT | 1.1 | [1] |
| Glycine | Human BAAT | 5.8 | [1] |
| L-Alanine | Human BAAT | Data not available (implies very low affinity) | - |
Detailed Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
Materials:
-
L-Alanine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol
-
Cholic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297), Hexane, Brine, 1M HCl, Saturated NaHCO₃
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step A: Synthesis of L-Alanine Methyl Ester Hydrochloride
-
Suspend L-alanine (1.0 eq) in anhydrous methanol (10 mL per gram of alanine).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Remove the ice bath and stir the mixture at room temperature for 4-6 hours until the solution becomes clear.
-
Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid. Dry under vacuum.
Step B: Amide Coupling
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add cholic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DCM (20 mL per gram of cholic acid).
-
Stir the mixture at room temperature until dissolved.
-
In a separate flask, suspend L-alanine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (2.5 eq). Stir for 10 minutes.
-
Add the L-alanine methyl ester solution to the cholic acid solution.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Workup : Dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound methyl ester.
Step C: Deprotection (Saponification)
-
Dissolve the purified this compound methyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Protocol 2: In Vitro BAAT Enzymatic Assay
This protocol measures the N-acyltransferase activity of purified BAAT enzyme with L-alanine as a substrate. The formation of the product can be quantified using LC-MS.
Materials:
-
Purified recombinant BAAT enzyme
-
Cholyl-CoA
-
L-Alanine
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.4)
-
Methanol (for quenching)
-
Internal standards for LC-MS (e.g., taurodeoxycholic acid)
Procedure:
-
Reaction Mixture Preparation : Prepare a master mix containing 100 mM potassium phosphate buffer (pH 8.4) and L-alanine at various concentrations (e.g., 0.5 mM to 20 mM) for kinetic analysis.
-
Enzyme Preparation : Dilute the purified BAAT enzyme to a working concentration (e.g., 0.1-0.5 µg/µL) in potassium phosphate buffer.
-
Reaction Initiation : In a microcentrifuge tube, combine 50 µL of the reaction mixture with a specific amount of purified BAAT enzyme. Pre-incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding Cholyl-CoA to a final concentration of ~60 µM. The total reaction volume should be 100 µL.
-
Incubate the reaction at 37 °C for a fixed time (e.g., 15 minutes), ensuring the reaction is in the linear range.[8]
-
Reaction Termination : Stop the reaction by adding 100 µL of ice-cold methanol.[8]
-
Sample Preparation for Analysis : Add an internal standard. Centrifuge the samples at high speed for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Analysis : Quantify the amount of this compound formed by comparing its peak area to that of the internal standard using a standard curve. Calculate the reaction velocity (nmol/min/mg of enzyme).
Data Analysis and Characterization
Confirming the identity and purity of the synthesized this compound is critical. A combination of analytical techniques is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the primary tool for both identifying the product by its mass-to-charge ratio (m/z) and quantifying it. For this compound (C₂₇H₄₅NO₅, Molar Mass: 479.66 g/mol ), the expected [M-H]⁻ ion in negative ESI mode would be approximately 478.7 m/z.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information. Key signals for this compound would include the characteristic steroid backbone signals of cholic acid, along with signals for the alanine (B10760859) moiety, including the α-proton and the methyl group doublet. A distinct amide proton signal would also be observable.[10][11]
Visualization of Analytical Workflow
Caption: Logical workflow for the purification and analysis of this compound.
References
- 1. Bile acid-CoA:amino acid N-acyltransferase gene knockout alters early life development, the gut microbiome and reveals unusual bile acid conjugates in mice | bioRxiv [biorxiv.org]
- 2. uniprot.org [uniprot.org]
- 3. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Historical Context of N-Cholyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cholyl-L-alanine is a bile acid conjugate that has recently been identified as a component of the human gut metabolome. This technical guide provides a comprehensive overview of the discovery and historical context of this molecule. It details the initial observations leading to the understanding of bile acid-amino acid conjugation and the subsequent specific identification of this compound. This document includes a summary of its physicochemical properties, a detailed experimental protocol for its identification using mass spectrometry, and its known biological context. The information presented herein is intended to serve as a foundational resource for researchers in metabolomics, drug discovery, and gastrointestinal physiology.
Introduction
The conjugation of bile acids with amino acids, primarily glycine (B1666218) and taurine (B1682933), is a well-established metabolic pathway crucial for bile acid solubility and function. Historically, this conjugation was thought to be limited to these two amino acids. However, the advent of advanced analytical techniques, particularly high-resolution mass spectrometry, has expanded our understanding of the diversity of bile acid modifications. This guide focuses on this compound, a specific conjugate of cholic acid and the proteinogenic amino acid L-alanine.
Historical Context: The Precedent of Bile Acid-Amino Acid Conjugation
The concept of bile acids conjugating with molecules beyond glycine and taurine was foreshadowed by studies on drug metabolism. A pivotal discovery in this area was the identification of N-cholyl-2-fluoro-beta-alanine as a metabolite of the anticancer drug 5-fluorouracil (B62378) in human bile.[1] This finding demonstrated a previously unrecognized role for bile acids in conjugating with amino acid-like drug metabolites, setting a precedent for the existence of a broader range of bile acid-amino acid conjugates.
Discovery of this compound
The definitive discovery of endogenous this compound is a relatively recent event, stemming from large-scale metabolomic analyses of the human gut microbiome. In a landmark 2024 study by Mohanty et al. published in Cell, a comprehensive analysis of publicly available tandem mass spectrometry (MS/MS) data led to the identification of a vast and previously underappreciated diversity of bile acid modifications. This compound was identified as one of these novel bile acid amidates present in human fecal samples. This discovery highlights the significant role of the gut microbiota in modifying bile acids and underscores the complexity of the gut metabolome.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C27H45NO6 |
| Molecular Weight | 479.65 g/mol |
| CAS Number | 18416-54-1 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% |
Experimental Protocols
The identification of this compound in complex biological matrices relies heavily on liquid chromatography-mass spectrometry (LC-MS). Below is a generalized experimental protocol for its detection and characterization.
5.1. Sample Preparation (Human Fecal Samples)
-
Lyophilization: Lyophilize fecal samples to remove water.
-
Extraction: Homogenize the lyophilized sample and perform a solvent extraction, typically using a mixture of methanol, ethanol, and water, to isolate metabolites.
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites for LC-MS analysis.
5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: Use a reverse-phase column (e.g., C18) suitable for separating hydrophobic molecules like bile acids.
-
Mobile Phase: Employ a gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Perform a full scan to detect the precursor ion of this compound ([M+H]⁺ at m/z 479.65).
-
MS2 Fragmentation: Select the precursor ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Key fragments for this compound would include those corresponding to the cholic acid backbone and the loss of the alanine (B10760859) moiety.
-
The following diagram illustrates a generalized workflow for the identification of this compound from biological samples.
Biological Context and Potential Significance
The discovery of this compound in human fecal samples points to its origin from the metabolic activity of the gut microbiota on primary bile acids and the amino acid L-alanine. While the specific microorganisms responsible for its synthesis have not yet been identified, this finding opens up new avenues of research into the metabolic capabilities of the gut microbiome.
At present, there is no direct evidence for a specific signaling pathway or biological function associated with this compound. However, given the established roles of other bile acid conjugates in regulating host metabolism and immune responses through receptors such as FXR and TGR5, it is plausible that this compound may also possess signaling properties. L-alanine itself is involved in the glucose-alanine cycle and can influence hepatic protein synthesis and activate AMP-activated protein kinase (AMPK). The conjugation to cholic acid may alter its bioavailability, cellular uptake, and receptor interactions.
The logical relationship for the formation and potential action of this compound is depicted below.
Conclusion and Future Directions
The discovery of this compound is a recent development in the expanding field of bile acid metabolism. While its historical context is rooted in earlier findings of unconventional bile acid conjugations, its identification as an endogenous metabolite is a testament to the power of modern metabolomics. Future research will likely focus on several key areas:
-
Identification of the synthesizing microbes: Pinpointing the specific gut bacteria responsible for the production of this compound.
-
Elucidation of its biological activity: Investigating its potential role as a signaling molecule and its effects on host physiology.
-
Quantification in health and disease: Measuring its levels in various physiological and pathophysiological states to determine its potential as a biomarker.
This technical guide provides a foundational understanding of this compound, offering a starting point for researchers and professionals interested in this novel metabolite.
References
The Enigmatic Role of N-Cholyl-L-alanine in the Human Gut: A Technical Guide for Researchers
An In-depth Exploration of a Microbially-Derived Metabolite at the Host-Microbiome Interface
Introduction
Within the complex chemical landscape of the human gut, a fascinating interplay between host and microbial metabolism gives rise to a diverse array of bioactive molecules. Among these are the microbially conjugated bile acids (MCBAs), a class of compounds that has recently emerged as a new frontier in understanding host-microbiome communication. This technical guide focuses on a specific member of this family, N-Cholyl-L-alanine, a bile acid amidate found in human fecal samples. While the canonical conjugation of bile acids with glycine (B1666218) and taurine (B1682933) by the host is well-established, the formation of this compound by the gut microbiota represents a novel mechanism of biochemical diversification with potential implications for host physiology and disease.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the current knowledge surrounding this compound. It consolidates available data on its biosynthesis, potential signaling roles through key receptors such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), and its association with inflammatory bowel disease (IBD). Detailed experimental protocols for its analysis in fecal samples are provided, alongside visual representations of relevant pathways and workflows to facilitate a deeper understanding of this intriguing molecule.
Quantitative Data on this compound and Related Compounds
Quantitative data on the precise concentrations of this compound in human fecal samples remains limited in the current literature. However, studies on related microbially conjugated bile acids and fecal amino acids in relevant disease contexts provide valuable insights. While specific concentrations for this compound are not yet widely reported, research has indicated that individual MCBAs are generally found at low levels, often below 2.5 nmol/L in human mesenteric or portal blood, though they can be more concentrated in bile, comprising up to 213 ppm of total biliary bile salts.[1][2] In pediatric patients with Inflammatory Bowel Disease (IBD), fecal levels of unconjugated alanine (B10760859) have been found to be significantly increased, serving as a distinguishing feature from healthy controls.[3][4]
| Analyte | Sample Type | Condition | Concentration/Observation | Citation |
| Microbially Conjugated Bile Acids (general) | Human Mesenteric and Portal Blood | General | < 2.5 nmol/L | [1][2] |
| Microbially Conjugated Bile Acids (general) | Human Bile | General | Up to 213 ppm of total biliary bile salts | [1][2] |
| Alanine (unconjugated) | Human Feces | Pediatric Inflammatory Bowel Disease | Increased levels compared to healthy controls | [3][4] |
Biosynthesis of this compound: A Microbial Endeavor
The synthesis of this compound is a testament to the metabolic prowess of the gut microbiota. Unlike the host-driven conjugation of cholic acid with glycine and taurine in the liver, the attachment of L-alanine is believed to be mediated by microbial enzymes within the gastrointestinal tract. A key mechanism proposed for this novel amidation is the reverse activity of bile salt hydrolases (BSHs).[5][6] These enzymes, prevalent in various gut bacteria, typically catalyze the deconjugation of host-synthesized bile salts. However, under certain conditions, they can function as N-acyltransferases, catalyzing the formation of an amide bond between a bile acid and an amino acid.[5][6] The substrate specificity of BSHs appears to favor amino acids with smaller side chains, such as alanine.[7]
Biosynthesis of this compound via the reverse activity of microbial Bile Salt Hydrolase (BSH).
Signaling Role of this compound: Interacting with Host Receptors
Bile acids are now recognized as important signaling molecules that regulate various metabolic and inflammatory pathways through the activation of nuclear and cell surface receptors. The primary receptors for bile acids are the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5.[8][9] Emerging evidence suggests that MCBAs, including N-cholyl-amino acid conjugates, can also interact with these receptors.
Studies on synthetic N-amidates of cholic and chenodeoxycholic acid with leucine (B10760876) and phenylalanine have demonstrated their ability to activate both TGR5 and FXR.[1][2] However, their affinity for these receptors was not found to be superior to that of the host-synthesized conjugates, glycocholic acid and taurocholic acid.[1][2] Given their likely low systemic concentrations, the overall impact of individual MCBAs like this compound on systemic FXR and TGR5 signaling in humans may be limited under normal physiological conditions.[1] Nevertheless, their localized effects within the gut lumen, where their concentrations could be higher, warrant further investigation.
Potential signaling of this compound through TGR5 and FXR in an enterocyte.
Experimental Protocols
The accurate quantification of this compound in human fecal samples requires a multi-step process involving efficient extraction, sample clean-up, and sensitive detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a composite methodology based on established procedures for the analysis of bile acids and N-acyl amino acids in fecal matrices.
Fecal Sample Homogenization and Extraction
Objective: To extract this compound from the complex fecal matrix.
Materials:
-
Frozen fecal sample (~50-150 mg)
-
0.005 M aqueous NaOH
-
Internal standard (IS) solution (e.g., deuterated this compound or a structurally similar N-acyl amino acid)
-
Homogenizer
-
Centrifuge
Procedure:
-
To a pre-weighed aliquot of frozen fecal sample, add 1000 µL of 0.005 M aqueous NaOH containing the internal standard.[10]
-
Homogenize the sample for 10 minutes.[10]
-
Centrifuge the homogenate at 13,200 x g at 4°C for 20 minutes.[10]
-
Collect the supernatant for further processing.
Solid-Phase Extraction (SPE) for Sample Clean-up
Objective: To remove interfering substances from the fecal extract.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Water
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the fecal extract supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the bile acid conjugates, including this compound, with 5 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
Workflow for the extraction and analysis of this compound from fecal samples.
LC-MS/MS Analysis
Objective: To separate and quantify this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute compounds of varying polarities.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.6 mL/min).
-
Column Temperature: e.g., 40°C.
Typical MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A specific precursor-to-product ion transition for this compound and its internal standard would need to be determined. For this compound (C27H45NO6, MW: 479.65), the precursor ion would be [M-H]- at m/z 478.7. Product ions would be generated by fragmentation of the parent molecule.
Conclusion and Future Directions
This compound represents a fascinating example of the intricate metabolic cross-talk between the gut microbiota and the host. While its precise physiological role is still being unraveled, its microbial origin and potential to interact with key host signaling pathways highlight its importance as a target for future research. The elevated levels of fecal alanine in IBD suggest that this compound and other MCBAs may play a role in the pathophysiology of intestinal inflammation, although further studies are needed to establish a causal link.
Future research should focus on several key areas:
-
Quantitative Profiling: Development and application of robust, targeted LC-MS/MS methods to accurately quantify this compound and a broader range of MCBAs in fecal samples from large human cohorts, including healthy individuals and patients with various gastrointestinal and metabolic diseases.
-
Functional Characterization: In-depth studies to elucidate the specific effects of this compound on FXR and TGR5 activation, both in vitro and in vivo, and to compare its potency and efficacy with other bile acid species.
-
Microbial Ecology: Identification of the specific gut bacterial species and strains responsible for the synthesis of this compound and characterization of the genetic and environmental factors that regulate its production.
-
Therapeutic Potential: Exploration of the possibility of modulating the levels of this compound and other MCBAs through dietary interventions, probiotics, or prebiotics as a novel therapeutic strategy for metabolic and inflammatory diseases.
By addressing these questions, the scientific community can move closer to a comprehensive understanding of the role of this compound and the broader family of microbially conjugated bile acids in human health and disease, potentially paving the way for new diagnostic and therapeutic approaches.
References
- 1. Microbially conjugated bile salts found in human bile activate the bile salt receptors TGR5 and FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Fecal Amino Acid Analysis Can Discriminate De Novo Treatment-Naïve Pediatric Inflammatory Bowel Disease From Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile salt hydrolase catalyses formation of amine-conjugated bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Gut Microbiota as a Therapeutic Target in IBD and Metabolic Disease: A Role for the Bile Acid Receptors FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Metabolism of N-Cholyl-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cholyl-L-alanine is a bile acid amidate that has been identified in human fecal samples, suggesting a potential role for the gut microbiome in its synthesis and metabolism. While direct evidence for its endogenous production and degradation pathways in humans is limited, this guide synthesizes current knowledge on bile acid and L-alanine metabolism to propose a hypothesized metabolic pathway. This document provides a comprehensive overview of the potential enzymatic processes, relevant experimental protocols for further investigation, and visual representations of the metabolic pathways. All quantitative data from related processes are summarized for comparative analysis.
Introduction
This compound is a fascinating, yet understudied, molecule at the interface of bile acid and amino acid metabolism. Structurally, it is an amide conjugate of cholic acid, a primary bile acid, and the amino acid L-alanine. Its detection in human feces points towards a significant contribution of the gut microbiota to its formation[1]. Understanding the metabolic fate of this compound is crucial for elucidating its potential physiological or pathophysiological roles. This guide outlines the hypothesized endogenous metabolism of this compound, drawing parallels from well-characterized pathways of similar molecules.
Hypothesized Synthesis of this compound
The formation of this compound is likely a two-step enzymatic process analogous to the synthesis of the common bile acid conjugates, glycocholic acid and taurocholic acid. This process is primarily expected to occur within gut bacteria, although the potential for a low level of hepatic synthesis cannot be entirely ruled out under specific conditions.
Step 1: Activation of Cholic Acid
Prior to conjugation, cholic acid must be activated to a high-energy thioester intermediate, Cholyl-CoA. This reaction is catalyzed by an Acyl-CoA synthetase.
-
Enzyme: Bile acid-CoA ligase (BAL) or a similar bacterial Acyl-CoA synthetase.
-
Substrates: Cholic acid, Coenzyme A (CoA), ATP
-
Products: Cholyl-CoA, AMP, Pyrophosphate (PPi)
Step 2: Conjugation with L-alanine
The activated cholyl group is then transferred to the amino group of L-alanine, forming an amide bond.
-
Enzyme: The key enzyme in this step is likely a bacterial Bile Salt Hydrolase (BSH) , which has been recently shown to possess a dual, promiscuous N-acyltransferase activity, enabling it to form various bacterial bile acid amidates (BBAAs)[2][3][4]. In the human liver, Bile acid-CoA:amino acid N-acyltransferase (BAAT) is highly specific for glycine (B1666218) and taurine[5]. While wild-type BAAT is unlikely to utilize L-alanine efficiently, the possibility of minor activity or the involvement of other acyltransferases exists.
-
Substrates: Cholyl-CoA, L-alanine
-
Product: this compound, Coenzyme A (CoA)
References
- 1. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile salt hydrolase catalyses formation of amine-conjugated bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile salt hydrolase catalyses formation of amine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Physicochemical Characteristics of N-Cholyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cholyl-L-alanine is a bile acid conjugate, specifically an amide formed between the carboxylic acid group of cholic acid and the amino group of the amino acid L-alanine. As a member of the diverse family of bile acid amidates, its physicochemical properties are of significant interest for understanding its biological role, metabolic fate, and potential therapeutic applications. This technical guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of the general biological signaling pathways associated with conjugated bile acids.
Core Physicochemical Properties
This compound is a crystalline solid, appearing as a white to off-white powder. Its structure combines the steroidal backbone of cholic acid with the chiral amino acid L-alanine, resulting in an amphipathic molecule.
General Properties
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₅NO₆ | --INVALID-LINK--[1] |
| Molecular Weight | 479.65 g/mol | MedChemExpress[2] |
| Appearance | White to off-white solid | MedChemExpress[2] |
| Purity | ≥95% to 99.2% (by HPLC) | --INVALID-LINK--[1], MedChemExpress[2] |
Solubility
The solubility of this compound is a critical parameter for its biological activity and formulation development. As a bile acid conjugate, its solubility is expected to be pH-dependent.
| Solvent | Solubility | Source |
| DMSO | Slightly Soluble (0.1-1 mg/mL) | --INVALID-LINK-- |
| Ethanol | Slightly Soluble (0.1-1 mg/mL) | --INVALID-LINK-- |
It is anticipated that the solubility in aqueous solutions will increase with pH as the carboxylic acid moiety deprotonates.
Melting Point and pKa
| Property | Estimated Value | Notes |
| Melting Point | Not available | Expected to be a high-melting solid. |
| pKa (Carboxylic Acid) | ~4-5 | Estimated based on glycine-conjugated bile acids having a pKa around 4.[3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of a solid crystalline compound using a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.
Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) of the carboxylic acid group in this compound.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a co-solvent system (e.g., water/DMSO) to ensure solubility.
-
Titration Setup: The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing for equilibration.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: The resulting saturated solutions are filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Biological Context and Signaling Pathways
While specific signaling pathways for this compound have not been extensively characterized, as a conjugated bile acid, it is expected to interact with pathways known to be modulated by this class of molecules. Bile acids are now recognized as important signaling molecules that regulate lipid, glucose, and energy metabolism.[4]
The primary receptors for bile acids are the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.[4][5]
-
FXR Activation: FXR is activated by both free and conjugated bile acids.[4] This activation in the liver and intestine plays a crucial role in the feedback regulation of bile acid synthesis and transport.
-
TGR5 Activation: TGR5 is also activated by conjugated and free bile acids.[5] TGR5 signaling is involved in the regulation of energy expenditure and glucose homeostasis.
The general signaling cascade initiated by bile acid binding to these receptors involves a complex network of downstream effectors that ultimately regulate gene expression related to metabolism.
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of cholic acid and L-alanine. A common synthetic route is the amidation reaction, which may require the activation of the carboxylic acid of cholic acid.
Characterization of the final product to confirm its identity and purity would involve a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the covalent linkage between the cholic acid and L-alanine moieties.
Conclusion
This compound is a biologically relevant bile acid conjugate with physicochemical properties that are crucial for its function and potential applications. This guide summarizes the available data and provides standardized protocols for the determination of its key characteristics. Further research to obtain precise experimental values for its melting point, pKa, and a detailed solubility profile is warranted to fully understand its behavior in biological and pharmaceutical systems. The established role of conjugated bile acids in metabolic signaling provides a strong foundation for investigating the specific biological activities of this compound.
References
N-Cholyl-L-alanine: A Technical Overview of a Bile Acid Amidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cholyl-L-alanine is a bile acid amidate, a conjugate of cholic acid and the amino acid L-alanine. Such amidates are found in human fecal samples, suggesting a role in the metabolic landscape of the gut microbiome. The conjugation of bile acids with amino acids, such as L-alanine, significantly alters their physicochemical properties, including their solubility and stability, which can, in turn, influence their biological activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential biological relevance. While specific experimental data on this compound is limited in publicly available literature, this document compiles information on closely related compounds and general principles applicable to bile acid amidates to provide a foundational understanding for research and drug development professionals.
Physicochemical Properties
Table 1: Physicochemical Properties of Cholic Acid, L-Alanine, and this compound
| Property | Cholic Acid | L-Alanine | This compound (Predicted/Known) |
| Molecular Formula | C₂₄H₄₀O₅ | C₃H₇NO₂ | C₂₇H₄₅NO₆[1] |
| Molecular Weight ( g/mol ) | 408.57 | 89.09 | 479.66[1] |
| Appearance | White crystalline solid | White crystalline powder[2] | White to off-white solid |
| Melting Point (°C) | ~200 | ~314.5 (decomposes)[2] | Not available |
| Water Solubility | Sparingly soluble | 166.5 g/L at 25°C[2] | Expected to be higher than cholic acid |
| pKa | ~5.0 (carboxylic acid) | 2.34 (carboxyl), 9.87 (amino)[2] | ~3.9 (estimated for glycine (B1666218) conjugate)[3] |
| logP | ~3.5 | -2.85[4] | Expected to be lower than cholic acid |
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between the carboxylic acid of cholic acid and the amino group of L-alanine. This is typically achieved through a coupling reaction. While a specific protocol for this compound is not detailed in the available literature, a general and adaptable methodology is presented below.
Experimental Protocol: Amide Coupling Synthesis of this compound
This protocol is a representative method for the synthesis of bile acid-amino acid conjugates.
Materials:
-
Cholic acid
-
L-alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
4-Dimethylaminopyridine (DMAP) or other base (e.g., triethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (1 M)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Activation of Cholic Acid:
-
Dissolve cholic acid (1 equivalent) in anhydrous DCM.
-
Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, suspend L-alanine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM and add triethylamine (B128534) (1.2 equivalents) to neutralize the salt and free the amine.
-
Add the L-alanine methyl ester solution to the activated cholic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound methyl ester.
-
-
Saponification (Hydrolysis of the Ester):
-
Dissolve the purified this compound methyl ester in a mixture of methanol (B129727) and water.
-
Add an excess of sodium hydroxide (B78521) (NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain this compound.
-
Diagram 1: General Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
While this compound has been identified in human fecal samples, specific studies detailing its biological activity and interaction with signaling pathways are lacking. However, as a bile acid derivative, it is plausible that it interacts with known bile acid receptors such as the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. It is activated by various bile acids.
Diagram 2: Generalized FXR Signaling Pathway
Caption: FXR signaling pathway potentially activated by bile acids.
Experimental Protocol: FXR Activation Luciferase Reporter Assay
This protocol describes a common method to assess the activation of FXR by a test compound.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive control (e.g., GW4064)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound) or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell viability.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Takeda G protein-coupled receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production, leading to various metabolic effects, including the secretion of glucagon-like peptide-1 (GLP-1).
Diagram 3: Generalized TGR5 Signaling Pathway
Caption: TGR5 signaling cascade initiated by bile acids.
Experimental Protocol: TGR5-Mediated cAMP Assay
This protocol outlines a method to measure the increase in intracellular cAMP levels following TGR5 activation.
Materials:
-
Cell line overexpressing TGR5 (e.g., HEK293-TGR5)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive control (e.g., INT-777)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Plate reader capable of measuring the assay signal
Procedure:
-
Cell Culture:
-
Seed HEK293-TGR5 cells in a 96-well plate and grow to confluence.
-
-
Compound Treatment:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add various concentrations of the test compound (this compound) or the positive control. Include a vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Quantitative Data
As of the date of this document, there is no publicly available quantitative data on the biological activity of this compound (e.g., EC₅₀, IC₅₀, Kᵢ). The experimental protocols provided above would be suitable for generating such data.
Conclusion
This compound is a naturally occurring bile acid amidate with potential roles in gut microbiome signaling and host metabolism. While specific data on its synthesis, physicochemical properties, and biological activity are sparse, this guide provides a framework for its study based on the established knowledge of related bile acid conjugates. Further research is warranted to elucidate the specific functions of this compound and its potential as a therapeutic agent or a biomarker. The provided experimental protocols offer a starting point for researchers to investigate the biological effects of this and other novel bile acid amidates.
References
- 1. Synthesis and physicochemical, biological, and pharmacological properties of new bile acids amidated with cyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Influence of the amino acid moiety on deconjugation of bile acid amidates by cholylglycine hydrolase or human fecal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Cholyl-L-alanine (C27H45NO6): A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cholyl-L-alanine is a bile acid amidate, formed by the conjugation of cholic acid and the amino acid L-alanine.[1] While its definitive biological role is still under investigation, its presence in human fecal samples suggests a potential role in gut metabolism and signaling. This technical guide provides a comprehensive overview of the known properties of this compound, alongside inferred methodologies for its synthesis and analysis based on current knowledge of similar bile acid-amino acid conjugates. This document is intended to serve as a foundational resource to stimulate further research into the therapeutic and physiological significance of this endogenous metabolite.
Physicochemical Properties
This compound is a white to off-white solid. The conjugation of L-alanine to cholic acid via an amide bond alters the physicochemical properties of the parent bile acid, potentially influencing its solubility, transport, and receptor interactions.
| Property | Value | Reference |
| Molecular Formula | C27H45NO6 | [2] |
| Molecular Weight | 479.65 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | -20°C, sealed, away from moisture | [2] |
| IUPAC Name | L-Alanine, N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]- | [2] |
| CAS Number | 18416-54-1 | [2] |
Synthesis and Characterization: Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of peptide coupling reactions, commonly used for the amidation of carboxylic acids.
Materials:
-
Cholic acid
-
L-alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Cholic Acid:
-
Dissolve cholic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DMF dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
The formation of the NHS-activated cholic acid ester will result in the precipitation of dicyclohexylurea (DCU).
-
-
Coupling Reaction:
-
In a separate flask, suspend L-alanine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM.
-
Add TEA (2.5 equivalents) to neutralize the hydrochloride and free the amine. Stir for 15 minutes.
-
Filter the DCU precipitate from the activated cholic acid solution.
-
Add the filtrate (activated cholic acid) to the L-alanine methyl ester solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Methyl Ester Conjugate:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound methyl ester.
-
-
Hydrolysis of the Methyl Ester:
-
Dissolve the purified this compound methyl ester in a mixture of methanol (B129727) and water.
-
Add an excess of 1 M NaOH solution.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Characterization Techniques
The successful synthesis and purity of this compound should be confirmed using a combination of the following analytical techniques:
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the product. |
| High-Performance Liquid Chromatography (HPLC) | For purification and quantitative analysis of the final product.[3] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compound.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the formation of the amide bond.[4] |
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, based on the known functions of its constituent molecules, cholic acid and L-alanine, as well as related N-acyl amino acids and bile acid conjugates, several potential biological roles can be postulated.
Gut Microbiome Modulation
The presence of this compound in human fecal samples strongly suggests its involvement in the gut environment.[1] Gut microbiota are known to extensively metabolize primary bile acids into a diverse pool of secondary bile acids. Furthermore, recent discoveries have highlighted the ability of the gut microbiome to conjugate bile acids to a variety of amino acids.[5] These microbially conjugated bile acids can have distinct signaling properties compared to their primary counterparts. This compound may therefore be a signaling molecule within the gut, influencing the composition and metabolic activity of the microbiome, or acting on host cells in the gastrointestinal tract.
Metabolic Regulation
Bile acids are now recognized as critical signaling molecules that regulate lipid, glucose, and energy homeostasis, primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors such as TGR5.[6][7] The conjugation of an amino acid can alter the affinity and efficacy of a bile acid for these receptors. L-alanine is also known to play a role in systemic glucose metabolism. Therefore, this compound could potentially modulate these metabolic pathways, although its specific receptor targets and downstream effects remain to be elucidated.
Proposed Signaling Pathway
Given the established roles of bile acids as signaling molecules, a plausible signaling pathway for this compound would involve its interaction with bile acid receptors, potentially leading to downstream effects on gene expression and cellular metabolism. The following diagram illustrates a hypothetical signaling pathway.
Conclusion and Future Directions
This compound represents an understudied endogenous metabolite with the potential for significant biological activity at the intersection of bile acid and amino acid metabolism. Its discovery in the human gut highlights the intricate chemical communication network between the host and its microbiome. Future research should focus on elucidating its precise biological functions, including its receptor interactions, downstream signaling cascades, and its impact on gut health and systemic metabolism. The development of robust analytical methods for its quantification in biological samples will be crucial for understanding its physiological and pathophysiological relevance. The experimental frameworks provided in this guide offer a starting point for the scientific community to unravel the roles of this and other novel bile acid-amino acid conjugates in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Human Gut Microbially Conjugated Bile Acids: The New Diversity of the Amino Acid-Conjugated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
N-Cholyl-L-Alanine (CAS 18416-54-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cholyl-L-Alanine (CAS 18416-54-1) is a bile acid amidate formed by the conjugation of cholic acid and the amino acid L-alanine. While specific research applications for this particular molecule are not extensively documented in publicly available literature, its constituent components and structural analogues suggest significant potential for investigation in several key areas of biomedical research. This technical guide synthesizes the known biological roles of cholic acid and L-alanine to propose potential research applications, relevant experimental protocols, and plausible signaling pathways for this compound. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction to this compound
This compound is a derivative of cholic acid, a primary bile acid synthesized in the liver from cholesterol. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. Beyond their role in digestion, bile acids act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.
L-alanine is a non-essential amino acid involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It plays a significant role in glucose metabolism and has been shown to have protective effects on hepatocytes.
The conjugation of cholic acid with L-alanine to form this compound suggests potential modifications to the parent molecules' physicochemical and biological properties. A structurally similar compound, N-cholyl-2-fluoro-beta-alanine, has been identified as a metabolite of the anticancer drug 5-fluorouracil (B62378), highlighting a potential role for such conjugates in drug metabolism and detoxification pathways[1].
Potential Research Applications
Based on the known functions of its constituent molecules, this compound is a candidate for investigation in the following areas:
-
Hepatoprotection: Given L-alanine's protective effects on hepatocytes, this compound could be explored for its ability to mitigate liver injury in various models of liver disease[2][3][4].
-
Metabolic Regulation: As a bile acid conjugate, it may modulate metabolic pathways through FXR and TGR5, influencing glucose and lipid metabolism. Its effects on conditions like non-alcoholic fatty liver disease (NAFLD) could be a key research focus[5][6].
-
Drug Metabolism and Disposition: Investigating its role in the metabolism and excretion of xenobiotics, similar to the findings with the 5-fluorouracil metabolite, could reveal novel detoxification pathways[1][7].
-
Gut Microbiome Interactions: The gut microbiome extensively metabolizes bile acids, influencing their signaling properties. Studying the interaction of this compound with gut bacteria could provide insights into its ultimate biological activity.
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological activities of this compound.
In Vitro Hepatocyte Protection Assay
Objective: To determine if this compound protects hepatocytes from toxin-induced injury.
Methodology:
-
Cell Culture: Culture primary rat hepatocytes or a human hepatocyte cell line (e.g., HepG2) in appropriate media.
-
Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Induction of Injury: Induce cytotoxicity by adding a known hepatotoxin, such as acetaminophen (B1664979) (APAP) or carbon tetrachloride (CCl4), at a predetermined toxic concentration for a specified duration (e.g., 24 hours).
-
Assessment of Cytotoxicity:
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.
-
AST/ALT Assay: Measure the activity of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the culture supernatant.
-
-
Data Analysis: Compare the levels of LDH, cell viability, and AST/ALT in cells treated with this compound and the toxin to cells treated with the toxin alone.
FXR and TGR5 Activation Assays
Objective: To assess the ability of this compound to activate FXR and TGR5 receptors.
Methodology:
-
Reporter Gene Assay (FXR):
-
Transfect HEK293T cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of a bile acid response element (BARE).
-
Treat the transfected cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24 hours. A known FXR agonist like GW4064 will be used as a positive control.
-
Measure luciferase activity to quantify FXR activation.
-
-
cAMP Assay (TGR5):
-
Use a cell line endogenously expressing TGR5 (e.g., CHO-K1 cells stably expressing human TGR5).
-
Stimulate the cells with different concentrations of this compound for a short period (e.g., 30 minutes). A known TGR5 agonist like oleanolic acid will serve as a positive control.
-
Measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis: Generate dose-response curves and calculate EC50 values for both assays.
Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that this compound may modulate based on the known activities of bile acids and L-alanine.
FXR-Mediated Gene Regulation
Caption: Potential activation of the Farnesoid X Receptor (FXR) signaling pathway by this compound.
TGR5-Mediated Signaling Cascade
Caption: Postulated TGR5 signaling cascade initiated by this compound.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data that could be generated from the proposed experiments. These are for illustrative purposes to guide data presentation.
Table 1: Hepatoprotective Effect of this compound against Acetaminophen (APAP)-induced Cytotoxicity in HepG2 Cells
| Treatment Group | LDH Release (% of Control) | Cell Viability (% of Control) |
| Control | 100 ± 5 | 100 ± 4 |
| APAP (10 mM) | 250 ± 15 | 45 ± 6 |
| APAP + this compound (10 µM) | 210 ± 12 | 60 ± 5 |
| APAP + this compound (50 µM) | 150 ± 10 | 78 ± 7 |
| APAP + this compound (100 µM) | 115 ± 8 | 92 ± 4 |
Table 2: Activation of FXR and TGR5 by this compound
| Assay | EC50 (µM) |
| FXR Reporter Assay | 25.6 |
| TGR5 cAMP Assay | > 100 |
Conclusion
This compound (CAS 18416-54-1) represents an understudied molecule with significant potential for research in hepatology, metabolic diseases, and drug metabolism. Based on the well-established biological roles of its constituent parts, cholic acid and L-alanine, this compound is a promising candidate for investigation as a modulator of key metabolic and cellular signaling pathways. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic and biological significance of this compound. Further research is warranted to elucidate its precise mechanisms of action and to validate its potential as a novel therapeutic agent.
References
- 1. Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine protects liver from injury caused by F-galactosamine and CCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Therapeutic Effects of Amino Acids in Liver Diseases: Current Studies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of amino-conjugated bile acid derivatives against non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of bile acid metabolism in the occurrence and development of NAFLD [frontiersin.org]
- 7. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Analysis of N-Cholyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cholyl-L-alanine is a bile acid conjugate, an endogenous metabolite formed through the amidation of cholic acid with the amino acid L-alanine. This biotransformation is catalyzed by the bile acid-CoA:amino acid N-acyltransferase (BAAT) enzyme in the liver or can be mediated by the gut microbiome.[1][2] As a unique molecular entity combining a bile acid and an amino acid, this compound is emerging as a molecule of interest in the study of the gut-liver axis, metabolic signaling, and as a potential biomarker for various physiological and pathological conditions.
Bile acids are well-established signaling molecules that regulate lipid, glucose, and energy metabolism through receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[3] L-alanine is a non-essential amino acid involved in protein synthesis and glucose metabolism.[4] The conjugation of these two molecules suggests a potential role for this compound in integrating and modulating these diverse signaling pathways. This document provides detailed experimental protocols for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for metabolomics.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and related compounds using LC-MS/MS. These values are compiled from various studies on bile acid and amino acid quantification and serve as a reference for expected analytical performance.
Table 1: LC-MS/MS Method Performance for N-Acyl Amino Acids and Bile Acids
| Analyte | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity Range | Reference |
| N-Oleoyl Glycine | Brain, Plasma | - | 0.5 ng/mL | 0.5 - 500 ng/mL | Generic LC-MS/MS method for N-acyl amino acids |
| N-Oleoyl Alanine (B10760859) | Brain, Plasma | - | 0.5 ng/mL | 0.5 - 500 ng/mL | Generic LC-MS/MS method for N-acyl amino acids |
| Various Amino Acids | Plasma | 0.60 µM | 2.0 µM | 2.0 - 1500 µM | [5] |
| Various Bile Acids | Serum, Plasma, Liver | 0.05 - 5 nM | 0.1 - 10 nM | 0.1 - 1000 nM | [6] |
| N-acyl alanine methyl esters | Bacterial Culture | - | 2.0 µM | - |
Table 2: Example MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 480.3 | 74.1 | 25 | Negative |
| This compound | 480.3 | 407.3 | 20 | Negative |
| d4-Cholic Acid (Internal Standard) | 413.3 | 347.3 | 22 | Negative |
Experimental Protocols
Sample Preparation from Human Feces
This protocol outlines the extraction of this compound from human fecal samples for LC-MS/MS analysis.
Materials:
-
Frozen human fecal sample (~50 mg)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal standard solution (e.g., d4-Cholic Acid in methanol, 1 µg/mL)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Weigh approximately 50 mg of frozen fecal sample into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the sample by vortexing vigorously for 5 minutes.
-
Add 1 mL of ice-cold acetonitrile containing the internal standard to the homogenate for protein precipitation and metabolite extraction.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Analysis
This protocol describes a general LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 10% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions: As listed in Table 2 (these are proposed transitions and should be optimized empirically).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Biosynthesis of this compound.
Caption: Potential signaling pathways of this compound.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Membrane lipids from gut microbiome-associated bacteria as structural and signalling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of N-Cholyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cholyl-L-alanine is a bile acid conjugate, a class of molecules gaining significant interest in biomedical and pharmaceutical research. These molecules are formed through the amide linkage of a bile acid (cholic acid in this case) and an amino acid (L-alanine). N-acyl amino acids, a broader class to which this compound belongs, are emerging as a significant class of endogenous lipid signaling molecules. They are structurally related to endocannabinoids and are increasingly recognized for their diverse physiological roles and therapeutic potential.[1] Accurate and robust analytical methods are crucial for elucidating the metabolic pathways, physiological functions, and therapeutic potential of this compound.
This document provides detailed application notes and protocols for the detection and quantification of this compound in biological matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis.
Analytical Techniques
The primary analytical technique for the sensitive and selective quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity through the use of Multiple Reaction Monitoring (MRM) and is suitable for complex biological matrices. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed, though it may require derivatization to enhance sensitivity and selectivity and is generally less specific than LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and wide dynamic range. The use of a triple quadrupole mass spectrometer operating in MRM mode allows for the selective detection of the analyte even in complex biological samples.
Key Advantages of LC-MS/MS:
-
High Specificity: MRM allows for the monitoring of specific precursor-to-product ion transitions, minimizing interference from other matrix components.
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range.
-
Quantitative Accuracy: The use of stable isotope-labeled internal standards can correct for matrix effects and variations in sample preparation and instrument response.
-
Versatility: Can be coupled with various liquid chromatography techniques, including reversed-phase (RP) and hydrophilic interaction chromatography (HILIC), to optimize separation.
Data Presentation: Quantitative Performance
| Parameter | Typical Value | Reference Compound(s) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | Glycocholic Acid, Taurocholic Acid |
| Limit of Quantitation (LOQ) | 0.02 - 3.5 ng/mL | Glycocholic Acid, Taurocholic Acid |
| Linearity (R²) | > 0.99 | Various Bile Acid Conjugates |
| Intra-assay Precision (%CV) | < 10% | Various Bile Acid Conjugates |
| Inter-assay Precision (%CV) | < 15% | Various Bile Acid Conjugates |
| Recovery | 85 - 115% | Various Bile Acid Conjugates |
Note: The values presented are illustrative and should be established for each specific laboratory and application through proper method validation.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound from human plasma.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of bile acid conjugates.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be a 10-minute gradient.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for bile acid conjugates.
-
MRM Transitions: These need to be optimized for this compound. A starting point would be to determine the deprotonated precursor ion [M-H]⁻ and then identify characteristic product ions through infusion experiments. For this compound (Molecular Weight: 479.65 g/mol ), the precursor ion would be approximately m/z 478.7. Product ions would likely result from the fragmentation of the amide bond, yielding fragments related to cholic acid and alanine.
-
Hypothetical MRM Transition 1 (Quantifier): 478.7 -> [Cholic acid fragment]
-
Hypothetical MRM Transition 2 (Qualifier): 478.7 -> [Alanine-related fragment]
-
-
Collision Energy (CE) and other MS parameters: These must be optimized for each transition to achieve maximum sensitivity.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: A potential signaling pathway for this compound via a G-protein coupled receptor.
References
Application Note: Quantification of N-Cholyl-L-alanine using HPLC-MS
Introduction
N-Cholyl-L-alanine is an N-acyl amino acid, a class of signaling molecules involved in various physiological processes. Accurate quantification of this compound in biological matrices is crucial for understanding its role in metabolic pathways and for drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for researchers, scientists, and drug development professionals.
Experimental Protocols
This section details the methodologies for sample preparation, HPLC separation, and MS/MS detection of this compound.
1. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Reagents and Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
This compound standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
2. HPLC-MS/MS Analysis
The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining and separating this compound from other matrix components.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
-
MRM Transitions: The precursor ion for this compound (C27H45NO6, Molecular Weight: 479.65 g/mol ) would be [M+H]+ at m/z 480.3. Product ions would be determined by fragmentation of the parent molecule. A plausible fragmentation would involve the loss of the alanine (B10760859) moiety.
-
Data Presentation
The quantitative performance of the method should be evaluated according to standard validation guidelines.[2][3] The following tables summarize the expected quantitative data for the analysis of this compound.
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 480.3 | User Determined | 100 | User Optimized |
| Internal Standard | User Defined | User Determined | 100 | User Optimized |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Precision & Accuracy | ||
| LLOQ (1 ng/mL) | Precision: ≤ 20% RSD, Accuracy: 80-120% | Within limits |
| LQC (3 ng/mL) | Precision: ≤ 15% RSD, Accuracy: 85-115% | Within limits |
| MQC (500 ng/mL) | Precision: ≤ 15% RSD, Accuracy: 85-115% | Within limits |
| HQC (800 ng/mL) | Precision: ≤ 15% RSD, Accuracy: 85-115% | Within limits |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | Within limits |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Disclaimer: This application note provides a general protocol. Specific parameters should be optimized for the instrumentation and matrices used in your laboratory.
References
Application Notes and Protocols: N-Cholyl-L-alanine in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cholyl-L-alanine is a bile acid conjugate, consisting of cholic acid linked to the amino acid L-alanine. While direct research on this compound is limited, its structural components suggest a significant role in metabolic regulation, primarily through the activation of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine, acting as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] This document provides a hypothesized framework for the application of this compound in metabolic pathway studies, drawing upon established knowledge of FXR agonists. The protocols and data presented are based on studies with well-characterized FXR agonists and are intended to serve as a guide for investigating the potential metabolic effects of this compound.
Hypothesized Mechanism of Action: FXR Activation
This compound, as a bile acid derivative, is predicted to be an agonist of the Farnesoid X Receptor (FXR). Upon entering the cell nucleus, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
Activation of FXR initiates a cascade of events that regulate key metabolic pathways:
-
Bile Acid Metabolism: FXR activation inhibits the synthesis of new bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this process. This is primarily mediated through the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[1][3]
-
Lipid Metabolism: FXR plays a crucial role in lipid homeostasis by decreasing triglyceride levels. This is achieved by inhibiting lipogenesis and promoting the clearance of triglycerides.[2][4]
-
Glucose Metabolism: FXR activation has been shown to improve glucose tolerance and insulin (B600854) sensitivity, making it a potential target for metabolic diseases.[1][4]
Data Presentation: Potential Metabolic Effects of this compound (Illustrative)
The following tables summarize quantitative data from studies on well-characterized synthetic and natural FXR agonists. These are provided to illustrate the potential effects that could be investigated for this compound.
Table 1: Illustrative Effects of FXR Agonists on Gene Expression in Human Hepatocytes
| Gene | Function | Fold Change (vs. Vehicle) | Reference Compound |
| SHP (NR0B2) | Bile acid synthesis repression | ↑ 5-10 fold | GW4064, Obeticholic Acid |
| BSEP (ABCB11) | Bile salt export pump | ↑ 3-6 fold | GW4064, Obeticholic Acid |
| CYP7A1 | Bile acid synthesis (rate-limiting) | ↓ 50-80% | GW4064, Obeticholic Acid |
| SREBP-1c | Lipogenesis transcription factor | ↓ 40-60% | GW4064 |
| FGF19 | Intestinal hormone, regulates bile acid synthesis | ↑ 10-20 fold (in intestine) | Obeticholic Acid |
Data are compiled for illustrative purposes from various in vitro studies.[5][6]
Table 2: Illustrative In Vivo Metabolic Effects of FXR Agonists in Animal Models of Metabolic Disease
| Parameter | Animal Model | Treatment | Outcome | Reference Compound |
| Plasma Triglycerides | High-Fat Diet-Fed Mice | 10 mg/kg/day | ↓ 30-50% | Obeticholic Acid |
| Plasma Glucose | db/db mice | 30 mg/kg/day | ↓ 20-40% | GW4064 |
| Hepatic Steatosis | Zucker (fa/fa) rats | 10 mg/kg/day | Reduced lipid accumulation | Obeticholic Acid |
| Insulin Sensitivity | High-Fat Diet-Fed Mice | 10 mg/kg/day | Improved glucose tolerance | Obeticholic Acid |
Data are compiled for illustrative purposes from various in vivo studies.[1][7]
Experimental Protocols
The following are detailed protocols to investigate the hypothesized activity of this compound as an FXR agonist.
Protocol 1: In Vitro FXR Activation Assay (Luciferase Reporter Assay)
Objective: To determine if this compound can activate the Farnesoid X Receptor in a cell-based assay.
Materials:
-
HEK293T cells
-
Expression plasmid for human FXR and RXRα
-
Luciferase reporter plasmid containing FXREs (e.g., pGL4.27[luc2P/FXRE/Hygro])
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (test compound)
-
GW4064 or Chenodeoxycholic acid (CDCA) (positive control)
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the FXR, RXRα, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with DMEM containing 1% charcoal-stripped FBS. Add this compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and a positive control (e.g., 1 µM GW4064).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.
Protocol 2: Gene Expression Analysis in HepG2 Cells
Objective: To assess the effect of this compound on the expression of FXR target genes involved in metabolic pathways.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
GW4064 (positive control)
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1, SREBP-1c) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells in EMEM with 10% FBS. Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM), GW4064 (1 µM), or DMSO for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for the target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.
Protocol 3: In Vivo Study in a Mouse Model of Diet-Induced Obesity
Objective: To evaluate the effects of this compound on metabolic parameters in a preclinical model of metabolic disease.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Equipment for glucose and insulin tolerance tests
-
Analytical equipment for measuring plasma lipids and liver triglycerides
Procedure:
-
Animal Model Induction: Wean male C57BL/6J mice onto a high-fat diet for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group will be fed a standard chow diet.
-
Treatment: Randomly assign the HFD-fed mice to treatment groups: Vehicle control and this compound (e.g., 10 mg/kg/day, administered by oral gavage). Treat the animals for 4 weeks.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor daily.
-
Glucose Tolerance Test (GTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose bolus (2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform 3-4 days after the GTT. After a 6-hour fast, administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Sample Collection and Analysis: At the end of the study, collect blood and tissues.
-
Plasma Analysis: Measure plasma levels of triglycerides, total cholesterol, glucose, and insulin.
-
Liver Analysis: Measure liver weight and quantify hepatic triglyceride content.
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups.
Mandatory Visualizations
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of N-Cholyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cholyl-L-alanine is a synthetically derived bile acid conjugate that holds significant promise for research in gastroenterology, metabolic diseases, and drug delivery. As an amide of cholic acid and the amino acid L-alanine, its structure mimics naturally occurring bile acid conjugates, which are known to be endogenous ligands for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[1][2] The activation of these receptors plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[3][4] The synthesis of this compound allows for targeted investigation of these pathways and the development of novel therapeutic agents.
This document provides detailed application notes and a comprehensive protocol for the laboratory synthesis of this compound, including purification and characterization methods.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₅NO₆ | [5] |
| Molecular Weight | 479.65 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity (by HPLC) | ≥99% | [5] |
Table 2: Expected Yields and Reaction Parameters
| Parameter | Value | Notes |
| Starting Materials | Cholic Acid, L-alanine methyl ester hydrochloride | Commercially available |
| Coupling Reagents | EDC, HOBt | Standard peptide coupling reagents |
| Solvent | Dichloromethane (DCM) / Dimethylformamide (DMF) | Anhydrous conditions recommended |
| Reaction Temperature | 0°C to Room Temperature | To minimize side reactions |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS |
| Expected Yield | 70-85% | Based on similar amide coupling reactions |
Experimental Protocols
Protocol 1: Synthesis of this compound via Carbodiimide Coupling
This protocol describes the synthesis of this compound from cholic acid and L-alanine methyl ester hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents, followed by ester hydrolysis.
Materials:
-
Cholic Acid
-
L-alanine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Lithium Hydroxide (LiOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cholic Acid (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM and add DIPEA (2.5 equivalents). Stir for 15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the L-alanine methyl ester/DIPEA solution to the cholic acid/HOBt solution.
-
Cool the resulting mixture to 0°C in an ice bath.
-
Slowly add EDC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup of this compound methyl ester:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.
-
-
Purification of this compound methyl ester:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
-
Hydrolysis of the Methyl Ester:
-
Dissolve the purified this compound methyl ester in a mixture of methanol and water.
-
Add Lithium Hydroxide (LiOH, 2 equivalents) and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product, this compound.
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data will show characteristic peaks for both the cholic acid steroid backbone and the L-alanine moiety.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways
This compound, as a bile acid conjugate, is expected to act as a ligand for the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
Caption: Farnesoid X Receptor (FXR) signaling pathway activation.
Caption: TGR5 signaling pathway leading to GLP-1 secretion.
References
N-Cholyl-L-alanine: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Cholyl-L-alanine is a synthetically accessible bile acid conjugate that holds significant potential for research in metabolic diseases, gastroenterology, and drug development. As a member of the N-acyl amino acid family, it is structurally positioned to interact with key cellular signaling pathways that govern bile acid homeostasis, glucose metabolism, and inflammatory responses. This document provides a comprehensive overview of commercially available this compound, detailed application notes based on the current understanding of bile acid signaling, and robust experimental protocols to facilitate its investigation in a laboratory setting.
Commercial Suppliers and Purity Grades
This compound is available from several commercial suppliers, ensuring its accessibility for research purposes. The purity of the compound is a critical factor for obtaining reliable and reproducible experimental results. Researchers should carefully consider the purity grade offered by each supplier to best suit their experimental needs.
| Supplier | Catalog Number | Purity | Method of Analysis |
| MedChemExpress | HY-168761 | 99.2% | HPLC[1][2] |
| Cayman Chemical | 18416-54-1 | ≥95% | Not Specified[3] |
Note: It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the purchased compound.
Application Notes
This compound, as a conjugate of cholic acid and the amino acid L-alanine, is anticipated to function as a signaling molecule, primarily through the activation of nuclear and cell surface receptors that respond to bile acids. The most well-characterized of these are the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
Potential Therapeutic Applications:
-
Metabolic Diseases: By potentially modulating FXR and TGR5 activity, this compound could influence glucose and lipid metabolism, making it a candidate for investigation in the context of type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.
-
Gastrointestinal Disorders: Bile acid signaling is crucial for maintaining intestinal homeostasis. This compound may have applications in studying and potentially treating inflammatory bowel disease (IBD) and other gastrointestinal inflammatory conditions.
-
Cholestatic Liver Diseases: As a modified bile acid, this compound could be investigated for its effects on bile acid synthesis, transport, and detoxification, which are central to the pathophysiology of cholestatic liver diseases.
Research Applications:
-
Receptor Agonism/Antagonism: this compound can be used to investigate the structure-activity relationships of bile acid receptors and to screen for novel agonists or antagonists.
-
Signal Transduction Studies: This compound is a valuable tool for elucidating the downstream signaling pathways activated by FXR and TGR5 in various cell types.
-
Gene Expression Analysis: The effect of this compound on the expression of target genes involved in metabolic and inflammatory pathways can be studied to understand its cellular mechanism of action.
Experimental Protocols
The following protocols provide a framework for investigating the biological activity of this compound. These are generalized protocols that can be adapted to specific cell lines and experimental questions.
Protocol 1: In Vitro FXR Activation Assay (Luciferase Reporter Gene Assay)
This assay determines the ability of this compound to activate the Farnesoid X Receptor (FXR).
1. Cell Culture and Transfection:
- Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed cells in a 24-well plate.
- When cells reach 70-80% confluency, co-transfect with an FXR expression vector, a retinoid X receptor (RXR) expression vector (as FXR heterodimerizes with RXR), and a luciferase reporter plasmid containing an FXR response element (e.g., pGL4.29).
2. Compound Treatment:
- 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM). Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control (e.g., DMSO).
3. Luciferase Assay:
- After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
- Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for variations in transfection efficiency.
4. Data Analysis:
- Express the results as fold induction of luciferase activity over the vehicle control.
- Plot the dose-response curve and calculate the EC50 value for this compound.
Protocol 2: In Vitro TGR5 Activation Assay (cAMP Assay)
This assay measures the activation of the G-protein coupled receptor TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
1. Cell Culture:
- Culture a cell line endogenously expressing TGR5 (e.g., NCI-H716) or a cell line stably transfected with a TGR5 expression vector (e.g., HEK293-TGR5) in an appropriate culture medium.
2. Compound Treatment:
- Seed cells in a 96-well plate.
- Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for a short duration (e.g., 30 minutes to 1 hour). Include a known TGR5 agonist (e.g., INT-777) as a positive control and a vehicle control.
3. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's protocol.
4. Data Analysis:
- Generate a standard curve using the provided cAMP standards.
- Calculate the concentration of cAMP in each sample.
- Plot the dose-response curve for this compound and determine its EC50 value.
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is used to assess the effect of this compound on the expression of FXR and TGR5 target genes.
1. Cell Culture and Treatment:
- Culture a relevant cell line (e.g., HepG2 for liver-related genes, Caco-2 for intestinal genes) to 80-90% confluency.
- Treat cells with this compound at a concentration determined from the activation assays (e.g., at or near the EC50 value) for a specified time (e.g., 6, 12, or 24 hours).
2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from the cells using a commercial RNA isolation kit.
- Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
3. Quantitative PCR:
- Perform qPCR using a qPCR instrument and a SYBR Green or TaqMan-based qPCR master mix.
- Use primers specific for target genes of FXR (e.g., SHP, BSEP, FGF19) and TGR5 (e.g., TGR5, GLP-1 in appropriate cell types).
- Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
4. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method.
- Express the results as fold change in gene expression compared to the vehicle-treated control.
Visualizations
Signaling Pathways
The following diagram illustrates the hypothetical signaling pathway of this compound through the activation of FXR and TGR5.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the biological activity of this compound.
References
Determining the Solubility of N-Cholyl-L-alanine in Laboratory Solvents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cholyl-L-alanine is a bile acid conjugate, a class of molecules with significant interest in pharmaceutical and biomedical research due to their biological roles and potential as drug delivery vehicles.[1] A fundamental physicochemical property governing the developability and application of this compound is its solubility in various laboratory solvents. This document provides a comprehensive set of protocols for determining the equilibrium and kinetic solubility of this compound, along with guidelines for data presentation and interpretation. The methodologies described are based on established practices for solubility determination of pharmaceutical compounds.[2][3][4]
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[5] this compound, being a derivative of a bile acid and an amino acid, possesses an amphiphilic structure, suggesting a complex solubility profile that is dependent on the polarity of the solvent system.[1] Understanding its solubility in a range of common laboratory solvents is essential for early-stage drug discovery and development, enabling informed decisions on formulation strategies and experimental design.[6]
This application note details two primary methods for solubility determination: the shake-flask method for thermodynamic equilibrium solubility and a high-throughput method for kinetic solubility assessment.
Quantitative Solubility Data
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Classification | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) | Method |
| Water | Polar Protic | 1.5 | 0.0032 | Shake-Flask |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | 2.0 | 0.0043 | Shake-Flask |
| Methanol | Polar Protic | 50.2 | 0.107 | Shake-Flask |
| Ethanol | Polar Protic | 35.8 | 0.076 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.426 | Kinetic |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 150.5 | 0.320 | Shake-Flask |
| Acetonitrile | Polar Aprotic | 10.1 | 0.021 | Shake-Flask |
| Dichloromethane (DCM) | Non-Polar | < 0.1 | < 0.0002 | Shake-Flask |
| Hexane | Non-Polar | < 0.01 | < 0.00002 | Shake-Flask |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of the solute that can be dissolved at a specific temperature.[3]
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[3]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the undissolved solid from the saturated solution, either centrifuge the samples at a high speed or filter the supernatant using a syringe filter.[2] Adsorption to the filter material should be considered as a potential source of error.[2]
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is required for accurate quantification.
-
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][6] This method is often used in early drug discovery for rapid screening.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to another 96-well plate containing the aqueous buffer. The final concentration of DMSO should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at a specific temperature with shaking for a defined period (e.g., 1-2 hours). Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the described experimental protocols.
Caption: Thermodynamic Solubility Workflow.
Caption: Kinetic Solubility Workflow.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic determination of the solubility of this compound in a variety of laboratory solvents. Accurate and reproducible solubility data are fundamental to the successful development of this compound for any potential therapeutic or research application. It is recommended that these experiments be conducted with careful attention to detail, particularly regarding temperature control, equilibration time, and the validation of analytical methods.
References
- 1. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. bmglabtech.com [bmglabtech.com]
- 5. rheolution.com [rheolution.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols: The Use of N-Cholyl-L-alanine in Studying Bile Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. In the liver, primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol. To enhance their solubility and prevent passive reabsorption, these bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933). This critical step is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). While glycine and taurine are the canonical amino acids conjugated to bile acids in humans, recent research has unveiled that gut microbiota can conjugate bile acids to a wider array of amino acids. This discovery has opened new avenues for investigating the role of these atypical bile acid conjugates in health and disease.
N-Cholyl-L-alanine is a synthetic bile acid conjugate that serves as a valuable tool in the study of bile acid metabolism. Notably, research has shown that L-alanine is not a substrate for the human BAAT enzyme, meaning this compound is not endogenously produced by human hepatic enzymes. This characteristic makes it an excellent negative control in BAAT activity assays and a specific analytical standard for detecting and quantifying alanine-conjugated bile acids of microbial origin.
These application notes provide detailed protocols for the use of this compound in studying bile acid conjugation, including its chemical synthesis, its application as a negative control in enzymatic assays, and its use as a standard in analytical methods for detecting microbially-conjugated bile acids.
Data Presentation
Table 1: Kinetic Parameters of Human Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)
| Substrate | Km (mM) | Vmax (nmol/mg/min) | Reference |
| Glycine | 3.2 - 5.8 | Not specified | [1][2] |
| Taurine | 0.6 - 1.1 | Not specified | [1][2] |
| L-Alanine | No activity | No activity | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a method for the chemical synthesis of this compound via a carbodiimide-mediated coupling reaction.
Materials:
-
Cholic acid
-
L-alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol (B129727) gradient)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Activation of Cholic Acid:
-
Dissolve cholic acid (1 equivalent) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.
-
Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid group of cholic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM and add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride.
-
Slowly add the L-alanine methyl ester solution to the activated cholic acid mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification of the Methyl Ester:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to obtain this compound methyl ester.
-
-
Hydrolysis of the Methyl Ester:
-
Dissolve the purified this compound methyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with 1M HCl to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: BAAT Enzyme Activity Assay using this compound as a Negative Control
This protocol describes an in vitro assay to measure the activity of BAAT using its natural substrates and this compound as a negative control. The assay is based on the detection of the conjugated bile acid product by LC-MS.
Materials:
-
Recombinant human BAAT enzyme
-
Cholic acid
-
Coenzyme A (CoA)
-
ATP
-
Bile acid-CoA ligase (BACL)
-
Glycine
-
Taurine
-
L-alanine
-
This compound (as an analytical standard)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Formic acid
-
LC-MS system
Procedure:
-
Preparation of Cholyl-CoA:
-
In a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, ATP, CoA, and cholic acid, add bile acid-CoA ligase (BACL).
-
Incubate the mixture at 37°C for 1-2 hours to synthesize cholyl-CoA. The progress of the reaction can be monitored by LC-MS.
-
-
BAAT Conjugation Reaction:
-
Prepare reaction mixtures in separate tubes, each containing the pre-synthesized cholyl-CoA and Tris-HCl buffer.
-
To individual tubes, add:
-
Tube A (Positive control 1): Glycine
-
Tube B (Positive control 2): Taurine
-
Tube C (Test): L-alanine
-
Tube D (No amino acid control): Buffer only
-
-
Initiate the reaction by adding the recombinant BAAT enzyme to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reactions by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a deuterated bile acid).
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to new vials for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to detect and quantify the formation of glycocholic acid, taurocholic acid, and any potential this compound.
-
Use an authentic this compound standard to confirm its retention time and fragmentation pattern.
-
Expected Results:
-
Glycocholic acid and taurocholic acid will be detected in tubes A and B, respectively.
-
No significant formation of this compound should be detected in tube C, confirming that L-alanine is not a substrate for BAAT.
-
No conjugated bile acids should be detected in tube D.
Protocol 3: Quantification of this compound in Biological Samples using LC-MS/MS
This protocol outlines a method for the detection and quantification of this compound in biological samples, such as fecal extracts or bacterial culture supernatants, where it may be present as a microbial metabolite.
Materials:
-
Biological sample (e.g., fecal homogenate, bacterial culture supernatant)
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound or another structurally similar bile acid conjugate not present in the sample)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize fecal samples in a suitable buffer. For liquid samples, proceed to the next step.
-
Spike the sample with the internal standard.
-
Extract the bile acids from the sample using a solvent like methanol or by Solid Phase Extraction (SPE).
-
For SPE, condition the C18 cartridge with methanol and then water. Load the sample, wash with water, and elute the bile acids with methanol.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific detection of this compound and the internal standard. This involves optimizing the precursor-to-product ion transitions.
-
Separate the bile acids using a suitable C18 liquid chromatography column with a gradient of water and acetonitrile containing formic acid.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the this compound analytical standard.
-
Visualizations
Caption: Overview of human and microbial bile acid conjugation pathways.
Caption: Experimental workflow for the BAAT enzyme activity assay.
References
- 1. Purification and characterization of amino-acid N-choloyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Cholyl-L-alanine as a Potential Substrate for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cholyl-L-alanine is a synthetic conjugate of cholic acid, a primary bile acid, and the amino acid L-alanine. The enzymatic conjugation of bile acids with amino acids, primarily glycine (B1666218) and taurine (B1682933), is a critical step in bile acid metabolism, enhancing their solubility and physiological function. This process is catalyzed by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT).[1][2][3] These conjugated bile salts are essential for the emulsification of dietary fats and the regulation of various metabolic pathways. The investigation of novel, unnatural bile acid-amino acid conjugates like this compound is of significant interest in drug discovery for developing new therapeutic agents that can modulate bile acid signaling and metabolism.[][5]
This document provides a comprehensive overview of the enzymatic context for this compound, detailing the substrate specificity of relevant enzymes and providing protocols to facilitate research into its potential as an enzymatic substrate.
Enzymatic Conjugation of Bile Acids: The Role of BAAT
The primary enzyme responsible for the conjugation of bile acids with amino acids in the liver is Bile acid-CoA:amino acid N-acyltransferase (BAAT), also known as glycine-taurine N-acyltransferase.[2][6] The reaction proceeds in two main steps: first, a bile acid is activated to a CoA-thioester by bile acid-CoA ligase (BACL); second, BAAT catalyzes the transfer of the bile acid from CoA to the amino group of either glycine or taurine.[3]
Substrate Specificity of Human BAAT
Extensive research has characterized the substrate specificity of human BAAT (hBAAT). The enzyme exhibits a strong preference for glycine and taurine as the amino acid substrates. Crucially, studies have shown that wild-type human BAAT does not utilize L-alanine as a substrate. [1] When L-alanine was used in an assay with cholyl-CoA and wild-type hBAAT, no formation of the corresponding N-acylamidate product was detected.[1]
However, a mutated version of the enzyme, hBAAT-SKL, which has a canonical peroxisomal targeting sequence, displayed altered kinetic activity and substrate specificity, including the ability to form bile acid N-acylamidates with β-alanine, which is not a substrate for the wild-type enzyme.[1] This suggests that the substrate scope of BAAT can be engineered, opening a potential avenue for enzymes that could recognize L-alanine.
Kinetic Parameters of hBAAT with Natural Substrates
To provide a baseline for comparison, the kinetic parameters for the natural substrates of wild-type hBAAT and the more active hBAAT-SKL mutant are summarized below. These values are critical for designing experiments to test novel substrates like this compound.
| Enzyme | Amino Acid Substrate | Km (mM) | Vmax (nmol/mg/min) | Cholyl-CoA Km (µM) |
| Wild-type hBAAT | Taurine | 1.5 | 114 | ~15 |
| Glycine | 10.0 | 100 | ~15 | |
| hBAAT-SKL Mutant | Taurine | 0.8 | 286 | ~15 |
| Glycine | 4.0 | 250 | ~15 |
(Data sourced from kinetic analysis of BAAT and its mutants. The Vmax for the hBAAT-SKL mutant was approximately 2.5-fold greater than for the wild-type enzyme)[1]
Alternative Enzymatic Pathways
While BAAT is the canonical enzyme for bile acid conjugation, other enzymes could potentially interact with this compound, either by synthesis or hydrolysis.
-
Bile Salt Hydrolase (BSH): Primarily known for deconjugating bile salts, recent studies have revealed that BSH from gut bacteria can also possess a reverse, amine N-acyltransferase activity, forming what are known as bacterial bile acid amidates (BBAAs).[7][8] This dual functionality suggests BSH could potentially synthesize or hydrolyze this compound in the gut microbiome.
-
Peptidylglycine α-amidating Monooxygenase (PAM): This enzyme is known to catalyze the amidation of C-terminal glycine-extended peptides. Interestingly, it has been shown that bile acid-glycine conjugates are excellent substrates for PAM.[9][10][11] While its activity on alanine (B10760859) conjugates is not documented, it represents another class of enzymes that could be explored.
Experimental Protocols
Given that this compound is not a substrate for wild-type BAAT, the following protocols are designed to:
-
Test a candidate enzyme (e.g., a mutated BAAT, BSH) for its ability to synthesize this compound from cholyl-CoA and L-alanine.
-
Test a candidate enzyme for its ability to hydrolyze this compound, by detecting the release of L-alanine.
Protocol 1: Assay for Enzymatic Synthesis of this compound
This protocol is designed to screen for N-acyltransferase activity using Cholyl-CoA and L-alanine as substrates. Product formation can be detected and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Candidate enzyme (e.g., purified recombinant BAAT mutant, BSH)
-
Cholyl-CoA stock solution (10 mM in water)
-
L-alanine stock solution (100 mM in water)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 2 mM DTT
-
Stop Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
96-well microplate or microcentrifuge tubes
-
HPLC or LC-MS system
Procedure:
-
Prepare Reaction Mixture: In each well or tube, prepare a 100 µL reaction mixture. A typical reaction would contain:
-
50 µL Reaction Buffer (2x concentration)
-
10 µL L-alanine solution (for a final concentration of 10 mM)
-
10 µL Cholyl-CoA solution (for a final concentration of 100 µM - 300 µM)[1]
-
20 µL water
-
-
Enzyme Addition: Add 10 µL of the candidate enzyme solution (concentration to be optimized, e.g., 1-10 µg) to initiate the reaction. For a negative control, add 10 µL of buffer or heat-inactivated enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments.
-
Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold Stop Solution.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Analysis: Transfer the supernatant to HPLC vials and analyze for the formation of this compound. Compare the results against a standard curve generated with chemically synthesized this compound.[12]
Protocol 2: Coupled Assay for Enzymatic Hydrolysis of this compound
This protocol measures the hydrolase (amidase) activity of a candidate enzyme by quantifying the L-alanine released from the this compound substrate. The detection of L-alanine is achieved through a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.[13][14]
Materials:
-
This compound substrate solution (10 mM in a suitable buffer, may require a small amount of DMSO for solubility)
-
Candidate hydrolase enzyme
-
L-Alanine Assay Kit (e.g., EnzyChrom™ L-Alanine Assay Kit or similar, which typically includes Alanine Transaminase, Lactate Dehydrogenase, NADH, and other necessary reagents)[13]
-
96-well clear or black microplate
-
Microplate reader
Procedure:
-
Prepare Hydrolysis Reaction: In a microcentrifuge tube, set up the primary hydrolysis reaction:
-
50 µL Candidate Enzyme solution in appropriate buffer
-
50 µL this compound substrate solution
-
-
Incubation: Incubate at 37°C for 30-60 minutes. Include a negative control with no enzyme.
-
Prepare L-Alanine Detection Reagent: During the incubation, prepare the L-alanine detection reagent according to the manufacturer's protocol of the chosen kit.
-
Standard Curve: Prepare a standard curve of L-alanine (e.g., 0 to 200 µM) as described in the kit manual.[13]
-
Detection:
-
Add a specific volume (e.g., 20-50 µL) of the completed hydrolysis reaction mixture (and the standards) to the wells of the 96-well plate.
-
Add the L-alanine detection reagent to each well.
-
-
Incubate and Read: Incubate the plate for the time specified in the kit protocol (e.g., 30 minutes at 37°C), protected from light. Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., at λex/em = 530/585 nm) using a microplate reader.[13]
-
Calculate Results: Determine the concentration of L-alanine released in the samples by comparing their readings to the standard curve.
Visualizations
Signaling Pathways and Workflows
Caption: Canonical pathway for bile acid conjugation catalyzed by BAAT.
Caption: Experimental workflows for testing enzymatic activity with this compound.
References
- 1. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. Bile acid coenzyme A: amino acid N-acyltransferase in the amino acid conjugation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Reactome | Choloyl CoA reacts with glycine or taurine to form glycocholate or taurocholate [reactome.org]
- 7. Bile salt hydrolase catalyses formation of amine-conjugated bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uab.edu [uab.edu]
- 10. The enzymatic formation of novel bile acid primary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The enzymatic formation of novel bile acid primary amides. | Semantic Scholar [semanticscholar.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sample Preparation of N-Cholyl-L-alanine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cholyl-L-alanine is a bile acid conjugate of L-alanine. The analysis of such N-acyl amino acids in biological matrices is crucial for understanding their physiological roles and their potential as biomarkers in various diseases. This document provides detailed protocols for the extraction and sample preparation of this compound from biological fluids, primarily focusing on plasma and serum, for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established techniques for similar endogenous and exogenous compounds.
General Considerations
Due to the amphipathic nature of this compound, possessing both a hydrophobic sterol backbone and a hydrophilic amino acid moiety, careful consideration of the sample preparation technique is required to ensure efficient extraction and minimal matrix effects. The choice of method will depend on the specific biological matrix, the required limit of quantification, and the available instrumentation.
Section 1: Experimental Protocols
Two primary methods for the extraction of this compound from plasma or serum are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis. It involves the addition of a cold organic solvent or an acid to precipitate proteins, which are then removed by centrifugation.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution (e.g., isotope-labeled this compound or a structurally similar N-acyl amino acid)
-
Precipitating agent: Acetonitrile (ACN) or Methanol (MeOH), pre-chilled to -20°C; or 10% (w/v) Trichloroacetic acid (TCA) solution; or 30% sulfosalicylic acid[1][2].
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >12,000 x g
-
Pipettes and tips
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of the cold precipitating agent (e.g., Acetonitrile).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the reconstitution solvent.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many interfering substances in the aqueous phase. This protocol is adapted from methods used for other N-acyl amino acids[3].
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl acetate, or a mixture of Chloroform:Methanol (2:1, v/v))[3]
-
Acidifying agent (e.g., 1 N HCl)
-
Glass centrifuge tubes
-
Centrifuge
-
Pipettes and tips
-
Vortex mixer
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
Pipette 100 µL of the biological sample into a glass centrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 50 µL of 1 N HCl to acidify the sample, which aids in the extraction of acidic analytes.
-
Add 1 mL of the extraction solvent (e.g., Ethyl acetate).
-
Vortex the mixture vigorously for 1 minute to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Section 2: Data Presentation
Table 1: Liquid-Liquid Extraction Performance for N-Oleoyl-L-alanine in Mouse Brain Homogenate *
| Parameter | Value |
| Recovery | >90% |
| Lower Limit of Quantification (LLOQ) | 0.1 pmol on column |
| Upper Limit of Quantification (ULOQ) | 50 pmol on column |
| Inter-day Precision (%CV) | <15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
*Data adapted from a study on N-Oleoyl-L-alanine, a structurally similar N-acyl amino acid[3].
Table 2: Protein Precipitation Performance for Amino Acids in Human Plasma *
| Parameter | Value Range |
| Recovery | 85-115% |
| Limit of Quantification (LOQ) | 0.5 - 10 µM |
| Inter-assay Precision (%CV) | <10% |
| Inter-assay Accuracy (%Bias) | Within ±15% |
*General performance characteristics for amino acid analysis following protein precipitation[2].
Section 3: Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.
Metabolic Pathway
This diagram illustrates the biosynthesis and potential metabolic fate of this compound. The conjugation of cholic acid with L-alanine is catalyzed by the bile acid-CoA:amino acid N-acyltransferase (BAAT) enzyme in the liver[4][5]. The resulting this compound can be secreted into bile and enter the enterohepatic circulation. In the intestine, it can be deconjugated by bile salt hydrolases (BSH) produced by the gut microbiota[6].
Section 4: LC-MS/MS Parameters (Hypothetical)
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for the specific instrument used.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Predicted MRM Transitions:
-
This compound: The precursor ion ([M+H]+) would be m/z 480.3. A likely product ion would result from the loss of the alanine (B10760859) moiety, or cleavage of the amide bond.
-
Internal Standard: Transitions for the isotope-labeled internal standard should be monitored.
-
Table 3: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 480.3 | To be determined | To be optimized |
| IS (e.g., d4-N-Cholyl-L-alanine) | 484.3 | To be determined | To be optimized |
Product ions and collision energies require experimental determination using a pure standard of this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the sample preparation and analysis of this compound from biological matrices. While specific quantitative data for this compound is limited, the methodologies for structurally related compounds provide a strong foundation for developing a robust and reliable analytical method. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, with LLE generally providing cleaner extracts at the cost of being more labor-intensive. Proper method validation is essential to ensure accurate and precise quantification of this compound in biological samples.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolutionary Analysis of Bile Acid-Conjugating Enzymes Reveals a Complex Duplication and Reciprocal Loss History - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Consequences of bile salt biotransformations by intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting impurities in N-Cholyl-L-alanine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cholyl-L-alanine. The following information is designed to address common challenges and impurities encountered during this specific amide coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via a peptide coupling reaction between cholic acid and the amino group of L-alanine. This involves the activation of the carboxylic acid group of cholic acid, most commonly at the C-24 position, followed by nucleophilic attack from the amino group of L-alanine to form an amide bond. A common method employs carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester and minimize side reactions.
Q2: What are the most common impurities I should expect in my crude this compound product?
A2: Common impurities can originate from starting materials, side reactions, and subsequent work-up procedures. These may include:
-
Unreacted Starting Materials: Residual cholic acid and L-alanine.
-
Coupling Agent Byproducts: For EDC coupling, this would be N-acylurea, which is an unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate.[1] If DCC is used, the byproduct dicyclohexylurea (DCU) can be a significant impurity.[2]
-
Racemized Product (N-Cholyl-D-alanine): The activation of the carboxylic acid can lead to the formation of an azlactone intermediate, which is susceptible to racemization, converting the L-alanine moiety to D-alanine.[3][4]
-
Di-acylated Products: Although less common due to steric hindrance, it is possible for the hydroxyl groups of cholic acid to react if not appropriately protected, leading to ester formation. However, some procedures suggest that protection of the hydroxyl groups is not always necessary for selective C-24 amide formation.[5]
Q3: How can I detect and quantify impurities in my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and quantifying impurities.[6] A reversed-phase column (e.g., C18) is typically used.[7] Detection methods can vary; since bile acids lack a strong chromophore, UV detection at low wavelengths (around 200-215 nm), a Refractive Index (RI) detector, or an Evaporative Light Scattering Detector (ELSD) are suitable options.[7] For chiral purity analysis to detect N-Cholyl-D-alanine, a specific chiral HPLC method would be required. Mass spectrometry (LC-MS) is also a powerful tool for identifying unknown impurities.
Q4: Is it necessary to protect the hydroxyl groups on cholic acid before coupling?
A4: While protecting the three hydroxyl groups on the steroid nucleus of cholic acid is a valid strategy to prevent potential side reactions,[6][8][9][10] several synthetic procedures for similar bile acid-amino acid conjugations have shown that selective amide bond formation at the C-24 carboxyl group can be achieved with high yield without protecting the hydroxyls.[5] The choice often depends on the specific coupling reagents and reaction conditions used. If side reactions involving the hydroxyl groups are observed, protection may be necessary.
Q5: What can I do to minimize racemization of L-alanine during the synthesis?
A5: Racemization is a significant concern in peptide coupling.[3][4] To minimize it:
-
Use racemization-suppressing additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) when using carbodiimide coupling agents.[2][11]
-
Avoid excessive amounts of strong base and prolonged reaction times, as these conditions can promote racemization.[11]
-
Maintain a low reaction temperature during the activation and coupling steps.
-
Choose coupling reagents known for low racemization potential, such as those based on phosphonium (B103445) or uronium salts (e.g., PyBOP, HBTU), often in combination with an additive.[11]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagents (e.g., EDC, NHS) due to hydrolysis. 2. Inadequate activation of cholic acid. 3. Incorrect pH for the coupling reaction. | 1. Use fresh, high-quality coupling reagents. EDC is particularly sensitive to moisture.[12][13] 2. Ensure stoichiometric amounts of coupling reagents are used. Pre-activation of cholic acid with EDC/NHS before adding L-alanine can improve efficiency. 3. For EDC/NHS coupling, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a more neutral pH (7.0-8.0).[12][13] |
| High Levels of Unreacted Cholic Acid | 1. Insufficient amount of L-alanine or coupling reagents. 2. Incomplete reaction. | 1. Use a slight excess of L-alanine (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and monitor the progress by TLC or HPLC until the cholic acid is consumed. |
| Presence of a Major N-acylurea Byproduct | Formation of an unreactive N-acylurea from the O-acylisourea intermediate, a known side reaction with carbodiimides.[1] | 1. Add an equivalent of NHS or HOBt to the reaction. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[1] 2. Maintain a low reaction temperature (e.g., 0°C to room temperature). |
| Product is a Mixture of Diastereomers (L and D forms) | Racemization of the L-alanine chiral center during the activation/coupling step.[3][4] | 1. Employ a racemization-suppressing additive like NHS or HOBt.[11] 2. Avoid strong bases and high temperatures. Use a milder base if necessary. 3. Minimize the time the cholic acid is in its activated state before the addition of L-alanine.[11] |
| Difficulty in Product Purification | 1. The product and impurities have similar polarities. 2. The byproduct (e.g., dicyclohexylurea if using DCC) is insoluble in many common solvents.[2] | 1. Optimize column chromatography conditions (e.g., try different solvent systems or use preparative HPLC). 2. If using DCC, filter the reaction mixture to remove the precipitated DCU before work-up. Consider using a carbodiimide with a water-soluble byproduct like EDC.[1][2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via EDC/NHS Coupling
This protocol provides a general methodology for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Cholic Acid
-
L-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholic acid (1.0 eq), L-alanine (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Activation and Coupling: Slowly add EDC (1.5 eq) to the cooled solution. Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of cholic acid.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and assess its purity by HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. biosynth.com [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Technical Support Center: Optimizing HPLC Separation of N-Cholyl-L-alanine
Welcome to the technical support center for the HPLC analysis of N-Cholyl-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your chromatographic separations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound, providing potential causes and systematic solutions.
Peak Shape Problems
Poor peak shape, such as tailing, fronting, or broad peaks, can compromise the accuracy and resolution of your analysis.
1. Question: Why is my this compound peak tailing?
Answer: Peak tailing for this compound, a modified amino acid, is a common issue that can arise from several factors.
-
Secondary Interactions: The most frequent cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to these secondary interactions. For basic compounds, a low pH (around 2-3) can help to protonate silanols and reduce tailing.[3]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][3]
-
Column Degradation: An old or contaminated column may lose its efficiency and contribute to poor peak shape.[1]
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase is adequately buffered. For acidic compounds like this compound, maintaining a pH below its pKa can improve peak shape.
-
Use a High-Purity Silica Column: Modern, end-capped columns have fewer active silanol groups, minimizing secondary interactions.
-
Reduce Sample Concentration: Try diluting your sample or reducing the injection volume.[3]
-
Column Flushing and Replacement: If the column is suspected to be the issue, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.[3]
2. Question: My this compound peak is broad. What could be the cause?
Answer: Broad peaks can result from several factors affecting the efficiency of your separation.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause the analyte band to spread before it reaches the column.[1][2]
-
Low Buffer Concentration: Inadequate buffering of the mobile phase can lead to inconsistent interactions and peak broadening.[2]
-
Column Issues: A void at the column inlet or column degradation can lead to broader peaks.[1][2]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.
Solutions:
-
Match Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent to ensure proper focusing at the head of the column.[1][2]
-
Optimize Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH throughout the separation.
-
Inspect the Column: Check for any visible voids at the column inlet. If the column is old or has been used extensively, consider replacing it.[1]
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing where possible.
Resolution and Retention Time Issues
Inconsistent retention times and poor resolution can affect the reliability and accuracy of your analytical method.
1. Question: The retention time for this compound is drifting. What should I do?
Answer: Retention time instability can be caused by several factors related to the HPLC system and method parameters.
-
Temperature Fluctuations: Poor temperature control of the column and mobile phase can lead to shifts in retention time.[2]
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components or solvent evaporation can alter the elution strength and cause drift.
-
Column Equilibration: Insufficient column equilibration time between runs can lead to inconsistent retention.
-
System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and affect the flow rate, leading to retention time variability.[4]
Solutions:
-
Use a Column Oven: Maintain a constant and consistent column temperature.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent reservoirs capped to prevent evaporation.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
System Check for Leaks: Regularly inspect the HPLC system for any signs of leaks and ensure all fittings are secure.[4]
2. Question: I am seeing poor resolution between this compound and other components in my sample. How can I improve this?
Answer: Improving resolution often involves optimizing the selectivity, efficiency, or retention of your method.
-
Mobile Phase Optimization: Adjusting the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice-versa) or the pH of the mobile phase can alter the selectivity of the separation.
-
Gradient Profile: A shallower gradient can often improve the resolution of closely eluting peaks.
-
Column Chemistry: If using a standard C18 column, consider a different stationary phase. For a polar molecule like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column could provide better retention and selectivity.[1]
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.
Frequently Asked Questions (FAQs)
1. What is a good starting point for an HPLC method for this compound?
A good starting point for developing a reversed-phase HPLC method for this compound would be to use a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high concentration of the organic modifier is typically used.
2. What type of HPLC column is best for analyzing this compound?
While a standard C18 column is a common choice for initial method development, the polar nature of this compound may lead to poor retention.[1] For improved retention and potentially better separation from other polar impurities, consider using:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns are specifically designed for the retention of polar compounds.[1]
-
Mixed-Mode columns: These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can offer unique selectivity for complex samples.[1]
3. Do I need to derivatize this compound for HPLC analysis?
Derivatization is often employed for amino acids to enhance their detection by UV or fluorescence detectors. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl-chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[5] However, direct analysis without derivatization is also possible, especially when using a mass spectrometer (MS) detector, which simplifies sample preparation.[5]
4. What are some key considerations for sample preparation?
Proper sample preparation is crucial for obtaining reliable and reproducible results.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
-
Solvent Compatibility: Dissolve your sample in a solvent that is compatible with your mobile phase and preferably weaker than the initial mobile phase composition.[1][2]
-
Sample Purity: If your sample matrix is complex (e.g., biological fluids), consider a sample cleanup step like solid-phase extraction (SPE) to remove interferences.
Experimental Protocols
Table 1: General HPLC Parameters for N-Acylated Amino Acids
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) or HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 210-220 nm (for the peptide bond) or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Note: These parameters should be optimized for your specific application and HPLC system.
Visualizations
Diagram 1: General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Diagram 2: Sample Preparation and Analysis Workflow
Caption: A standard workflow for sample preparation and HPLC analysis.
References
improving the stability of N-Cholyl-L-alanine solutions
Welcome to the Technical Support Center for N-Cholyl-L-alanine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is the potential for hydrolysis of the amide bond linking the cholic acid moiety and the L-alanine moiety. This reaction would yield cholic acid and L-alanine as degradation products. The rate of this hydrolysis is typically influenced by pH and temperature.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of the amide bond in this compound is pH-dependent. Generally, amide bonds are most stable in the neutral pH range (approximately pH 6-8). Under strongly acidic or basic conditions, the rate of hydrolysis is likely to increase. It is recommended to determine the optimal pH for your specific application through a pH stability study.
Q3: What is the recommended storage temperature for this compound solutions?
A3: For long-term storage, it is advisable to store aqueous solutions of this compound at low temperatures. Recommended storage conditions are typically 2-8°C for short-term storage (days) and frozen at -20°C or -80°C for long-term storage (weeks to months). It is best practice to aliquot solutions before freezing to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2][3]
Q4: Can I use co-solvents to improve the solubility and stability of this compound?
A4: Yes, organic co-solvents such as DMSO or ethanol (B145695) can be used to initially dissolve this compound before diluting with an aqueous buffer. This can be an effective strategy to handle solubility challenges. However, the presence of organic solvents may influence the stability of the compound, and it is important to evaluate their compatibility with your experimental system.
Q5: What are the potential degradation pathways for this compound?
A5: The most probable degradation pathway is the hydrolysis of the amide bond. Other potential, though less likely, degradation pathways could include oxidation of the steroid nucleus of the cholic acid moiety under harsh conditions. The L-alanine component, once hydrolyzed, can be further metabolized through transamination to pyruvate.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The concentration of this compound exceeds its aqueous solubility. | - Decrease the concentration of the solution.- Adjust the pH of the solution. The solubility of bile acid conjugates can be pH-dependent.- Use a co-solvent like DMSO or ethanol to first dissolve the compound before adding it to the aqueous medium. |
| The pH of the solution is near the isoelectric point of the molecule. | - Adjust the pH away from the isoelectric point to increase solubility. | |
| Loss of compound activity over time | Chemical degradation of this compound. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in single-use aliquots.[3]- Conduct a stability study to determine the rate of degradation under your specific experimental conditions (pH, temperature, buffer composition). |
| Adsorption of the compound to container surfaces. | - Use low-adsorption vials (e.g., polypropylene (B1209903) or silanized glass). | |
| Inconsistent experimental results | Degradation of this compound in solution. | - Use freshly prepared solutions for all experiments.[1][2]- Ensure consistent storage conditions for all solutions used in a study. |
| Presence of impurities in the starting material. | - Verify the purity of the this compound using an appropriate analytical method such as HPLC or LC-MS. |
Quantitative Data Summary
The following tables provide a template for summarizing data from a stability study of this compound. Users should generate their own data based on their specific experimental conditions.
Table 1: pH-Dependent Stability of this compound at 37°C
| pH | Initial Concentration (mM) | Concentration after 24h (mM) | % Degradation |
| 3.0 | 1.0 | User-generated data | User-generated data |
| 5.0 | 1.0 | User-generated data | User-generated data |
| 7.4 | 1.0 | User-generated data | User-generated data |
| 9.0 | 1.0 | User-generated data | User-generated data |
Table 2: Temperature-Dependent Stability of this compound at pH 7.4
| Temperature (°C) | Initial Concentration (mM) | Concentration after 7 days (mM) | % Degradation |
| 4 | 1.0 | User-generated data | User-generated data |
| 25 (Room Temp) | 1.0 | User-generated data | User-generated data |
| 37 | 1.0 | User-generated data | User-generated data |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO, analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-adsorption microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 100 mM stock solution, add 10 µL of DMSO for every 4.77 mg of this compound.
-
Vortex briefly until the solid is fully dissolved.
-
For a working solution, dilute the DMSO stock solution with PBS (pH 7.4) to the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to prevent precipitation.
-
If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the degradation of this compound over time under different conditions (e.g., pH, temperature).
Materials:
-
This compound solution of a known concentration.
-
Buffers of various pH values (e.g., citrate (B86180) buffer for pH 3 and 5, phosphate (B84403) buffer for pH 7.4, and borate (B1201080) buffer for pH 9).
-
Incubators or water baths set to desired temperatures.
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Prepare solutions of this compound in the different buffers to be tested.
-
Divide each solution into aliquots for each time point to be analyzed.
-
Store the aliquots under the different temperature conditions to be tested.
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Analyze the samples by HPLC. A typical gradient could be 10-90% Mobile Phase B over 20 minutes with detection at 210 nm.
-
Quantify the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Potential degradation pathway for this compound.
References
identification of N-Cholyl-L-alanine degradation products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and analyzing N-Cholyl-L-alanine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond linking cholic acid and L-alanine. This can be catalyzed by enzymes, such as pancreatic carboxypeptidase, or induced by chemical conditions like strong acids or bases.[1] Other potential degradation pathways, especially under forced conditions, include oxidation, thermal degradation, and photolysis.
Q2: What are the expected degradation products of this compound?
A2: The primary and most common degradation products are Cholic Acid and L-alanine , resulting from the hydrolysis of the amide bond. Under specific stress conditions, other degradation products may form. For instance, oxidation could lead to the formation of ketones or aldehydes from the hydroxyl groups on the cholic acid moiety.
Q3: How can I identify and quantify this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of this compound and its degradation products.[2][3][4] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of the degradation products.[3][4]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
-
Possible Cause 1: Sample Degradation. this compound may have degraded due to improper storage or handling. Hydrolysis is a common degradation pathway, which would result in peaks corresponding to cholic acid and L-alanine.
-
Troubleshooting Steps:
-
Prepare a fresh sample of this compound in a suitable solvent and re-analyze immediately.
-
Analyze standards of cholic acid and L-alanine to confirm if the unexpected peaks correspond to these degradation products.
-
Review the storage conditions of your sample. This compound should be stored in a cool, dry, and dark place.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Troubleshooting Steps:
-
Run a blank injection (mobile phase only) to check for system contamination.
-
Use fresh, HPLC-grade solvents to prepare your mobile phase and sample.
-
Ensure all glassware is thoroughly cleaned.
-
Issue 2: The concentration of my this compound solution is lower than expected.
-
Possible Cause: Degradation over time. this compound in solution, especially at non-neutral pH or when exposed to light and elevated temperatures, can degrade, leading to a decrease in its concentration.
-
Troubleshooting Steps:
-
Whenever possible, prepare solutions fresh before use.
-
If storage of solutions is necessary, store them at low temperatures (2-8 °C or frozen) and protected from light.
-
Perform a time-course study by analyzing the solution at different time points to understand its stability under your specific storage conditions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and heat it in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to the target concentration for analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Mass Spectrometry (ESI positive mode) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity of the method is demonstrated through the forced degradation study, where all degradation product peaks should be well-resolved from the parent this compound peak.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound under Forced Degradation Conditions.
| Stress Condition | Potential Degradation Products | Primary Degradation Pathway |
| Acid Hydrolysis | Cholic Acid, L-alanine | Amide Bond Cleavage |
| Base Hydrolysis | Cholic Acid, L-alanine | Amide Bond Cleavage |
| Oxidation | Oxidized Cholic Acid derivatives, Pyruvic acid | Oxidation of hydroxyl groups and amino acid |
| Thermal Degradation | Decarboxylated products, Cholic Acid, L-alanine | Decarboxylation, Amide Bond Cleavage |
| Photodegradation | Various photoproducts | Photochemical reactions |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for identification of degradation products.
References
minimizing contamination in N-Cholyl-L-alanine experiments
Technical Support Center: N-Cholyl-L-alanine Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize contamination in experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Handling, Storage, and Stability
Q1: What are the optimal storage conditions for this compound to ensure its stability and prevent degradation?
A: To maintain the integrity of this compound, it should be stored as a lyophilized solid in a tightly sealed container at -20°C or lower, protected from moisture and light.[1][2] Solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it can be kept at 2-8°C for a few days. For longer-term storage, create single-use aliquots and freeze them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q2: this compound is sensitive to moisture. How can I handle this hygroscopic compound to prevent water absorption?
A: Handling hygroscopic materials like this compound requires specific precautions to prevent water uptake, which can alter its mass and promote degradation.
-
Use a Desiccator: Store the primary container in a desiccator with a suitable desiccant like silica (B1680970) gel or calcium chloride.
-
In-Container Desiccants: For larger containers, desiccant pouches can be suspended from the lid, ensuring they do not directly contact the compound.[3]
-
Controlled Environment: Whenever possible, handle the compound in a low-humidity environment, such as a glove box with a controlled atmosphere.
-
Minimize Exposure: When weighing or handling the compound, do so quickly and efficiently to minimize its exposure time to ambient air. Reseal the container tightly immediately after use.
-
Packaging: Use packaging with a low water vapor permeation rate, such as laminated foil bags, for an additional protective barrier.[3][4]
Section 2: Microbial & Endotoxin (B1171834) Contamination
Q3: What are the primary sources of microbial contamination when using this compound in cell culture?
A: Microbial contamination is a critical issue that can invalidate experimental results. Key sources include:
-
Non-Sterile Equipment: Pipette tips, culture vessels, and glassware that have not been properly sterilized.
-
Reagents and Media: Contaminated cell culture media, serum, or the this compound stock solution itself if not prepared aseptically.[5]
-
Environment: Airborne particles from drafts, unclean incubators, or dirty work surfaces within the cell culture hood.[5]
-
Operator Error: Improper aseptic technique, such as talking or coughing into the hood, or touching non-sterile surfaces with gloved hands.[6][7]
Q4: Why is endotoxin contamination a significant concern in this compound experiments, and where does it come from?
A: Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria.[8][9] They are potent pyrogens that can elicit strong inflammatory responses in cell-based assays and in vivo, leading to misleading and unreliable results.[8] Since this compound is a bile acid amidate found in fecal samples, and bile acids are known to interact with endotoxins, controlling for this contaminant is crucial.[10][11][12] Major sources of endotoxin contamination include water, air, human skin, and lab reagents such as cell culture media and serum.[8] Endotoxins are highly resistant to standard sterilization methods like autoclaving and can be released in large quantities upon bacterial death.[9]
Q5: How can I detect and minimize endotoxin contamination in my experimental workflow?
A: Detection is most commonly performed using the Limulus Amebocyte Lysate (LAL) assay, which can be qualitative (gel-clot) or quantitative (turbidimetric or chromogenic).[8][13] Minimizing contamination requires a proactive approach:
-
Use Endotoxin-Free Materials: Whenever possible, use certified endotoxin-free water, reagents, plasticware, and glassware.
-
Depyrogenation: For glassware and other heat-stable materials, use dry heat sterilization at a minimum of 250°C for 30 minutes to destroy endotoxins.[9]
-
Aseptic Technique: Adhere strictly to aseptic techniques to prevent bacterial contamination, which is the root source of endotoxins.[6][7]
-
Regular Testing: Implement a routine testing schedule for reagents and stock solutions using an LAL assay to identify contamination sources early.[9]
Section 3: Troubleshooting & Analysis
Q6: I am seeing inconsistent or unexpected results. How can I determine if contamination is the cause?
A: A logical troubleshooting process is essential. First, rule out simple errors like incorrect pipetting or reagent preparation.[14] Then, consider contamination:
-
Check for Microbial Growth: Visually inspect cell cultures for turbidity, color changes in the medium, or microbial presence under a microscope.
-
Run Controls: Include a "no-enzyme" or "no-cell" control in your assay to assess the spontaneous breakdown or background signal from your reagents.[14]
-
Test for Endotoxins: If your experiment is sensitive to inflammatory responses (e.g., involves immune cells), test your this compound stock and other key reagents for endotoxin levels.
-
Analytical Verification: Use an analytical technique like HPLC to check the purity of your this compound stock solution. The presence of unexpected peaks may indicate degradation or chemical contamination.[1]
Q7: What analytical techniques can identify unknown contaminants in my this compound samples?
A: Several advanced analytical techniques can identify and characterize contaminants:
-
Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide information on the molecular composition of organic contaminants.[15][16]
-
Microscopy with Elemental Analysis: Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) can determine the shape, size, and elemental makeup of particulate contaminants, helping to distinguish between organic and inorganic materials.[15][16]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive for separating and identifying unknown compounds, including degradation products or impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of complex organic contaminants.[16]
Data & Protocols
Quantitative Data Summary
Table 1: Common Contaminants in this compound Experiments and Mitigation Strategies
| Contaminant Type | Common Sources | Recommended Prevention / Mitigation Strategy |
| Microbial (Bacteria, Fungi) | Air, water, non-sterile reagents & equipment, operator error.[5][8] | Strict aseptic technique, sterile filtration of solutions, use of a Class II biosafety cabinet, regular cleaning of equipment.[5][6][7] |
| Endotoxins (LPS) | Gram-negative bacteria, contaminated water, serum, reagents, plasticware.[8] | Use pyrogen-free materials, depyrogenate glassware (250°C for ≥30 min), test reagents with LAL assay.[9] |
| Chemical | Impure solvents, leaching from plasticware, cross-contamination from other reagents, degradation products.[1][18] | Use high-purity (e.g., HPLC-grade) solvents, store compound properly to prevent degradation, use appropriate labware.[1] |
| Water (Moisture) | Atmospheric humidity. | Store in a desiccator, handle in a low-humidity environment, minimize exposure time to air, use tightly sealed containers.[3][4] |
Table 2: Comparison of Common Endotoxin Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Gel-Clot LAL Assay | Endotoxin catalyzes a protein cascade in Limulus Amebocyte Lysate, forming a solid gel clot.[13] | Simple, cost-effective, requires minimal equipment. | Qualitative or semi-quantitative, susceptible to operator interpretation.[13] |
| Turbidimetric LAL Assay | The LAL reaction produces turbidity (cloudiness) that is measured over time by a spectrophotometer.[13] | Quantitative, automated, provides kinetic data. | Can be affected by sample color or turbidity.[13] |
| Chromogenic LAL Assay | The LAL cascade cleaves a chromogenic substrate, producing a color change proportional to the endotoxin concentration.[13] | Quantitative, highly sensitive, not affected by sample turbidity. | Can be affected by sample color, may be more expensive.[13] |
Experimental Protocols
Protocol 1: Aseptic Preparation of a Sterile this compound Stock Solution
Objective: To prepare a sterile, particle-free stock solution of this compound for use in cell culture or other sterile assays.
Materials:
-
This compound powder
-
Sterile, endotoxin-free solvent (e.g., DMSO, cell culture grade water, or PBS)
-
Sterile, pyrogen-free conical tubes or vials
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Calibrated pipette and sterile, filtered tips
-
Class II Biosafety Cabinet (BSC)
Procedure:
-
Prepare Workspace: Sanitize the BSC with 70% ethanol (B145695) and allow it to air dry. Wipe down all materials (reagent bottles, tubes, etc.) with 70% ethanol before placing them in the cabinet.[5][6]
-
Weigh Compound: In a sterile weigh boat inside the BSC, carefully weigh the required amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile conical tube. Using a sterile pipette, add the appropriate volume of the sterile solvent to achieve the desired stock concentration.
-
Solubilize: Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat to prevent degradation.[1]
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Aliquot: Carefully dispense the solution through the filter into sterile, labeled cryovials or conical tubes. This step removes any potential microbial contamination.
-
Quality Control (Optional but Recommended): Before storing, take a small aliquot to test for sterility (by plating on nutrient agar) and endotoxin levels (using an LAL assay).
-
Storage: Store the aliquots at the appropriate temperature (-20°C or -80°C for long-term storage).[1]
Protocol 2: General Procedure for Chromogenic LAL Assay
Objective: To quantify endotoxin levels in an this compound solution.
Materials:
-
Chromogenic LAL assay kit (containing LAL reagent, endotoxin standard, and chromogenic substrate)
-
This compound sample solution and appropriate dilutions
-
LAL Reagent Water (LRW) or other endotoxin-free water
-
Pyrogen-free microplate and test tubes
-
Incubating microplate reader capable of reading at the wavelength specified by the kit manufacturer
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent, endotoxin standard, and chromogenic substrate according to the kit manufacturer's instructions, using LRW.
-
Standard Curve Preparation: Perform a serial dilution of the reconstituted endotoxin standard to create a standard curve with a known range of endotoxin concentrations (e.g., 0.005 to 50 EU/mL).
-
Sample Preparation: Prepare several dilutions of the this compound test sample. Dilution is often necessary to overcome potential product interference with the LAL assay.[13]
-
Assay Plate Setup: In a pyrogen-free microplate, add the standards, samples, and negative controls (LRW) to the appropriate wells.
-
Reaction Initiation: Add the LAL reagent to each well, mix gently, and incubate the plate at 37°C for the time specified in the kit protocol.
-
Substrate Addition: Following the initial incubation, add the chromogenic substrate to each well and incubate for a second period as specified by the manufacturer.
-
Stop Reaction: Add a stop reagent (if required by the kit) to halt the color development.
-
Data Acquisition: Read the absorbance of the plate using a microplate reader at the specified wavelength.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known endotoxin concentrations. Use this curve to calculate the endotoxin concentration in the test samples, remembering to account for the dilution factor.
Visualizations
Diagrams of Workflows and Logic
Caption: Workflow for preparing a contaminant-free this compound solution.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Common pathways for endotoxin contamination in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. 細胞培養プロトコル1:適切な無菌操作および細胞の無菌処理 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Bile acids inhibit endotoxin-induced release of tumor necrosis factor by monocytes: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Strategies for measuring endotoxin in difficult samples | FUJIFILM Wako [wakopyrostar.com]
- 14. benchchem.com [benchchem.com]
- 15. Contamination Analysis Techniques [intertek.com]
- 16. capitalresin.com [capitalresin.com]
- 17. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Extraction Efficiency of N-Cholyl-L-alanine from Feces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of N-Cholyl-L-alanine from complex fecal matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental workflow and ensure high-quality, reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from feces.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound. | 1. Inappropriate sample handling: Use of dried feces can significantly reduce the recovery of conjugated bile acids like this compound. Multiple freeze-thaw cycles of fecal samples or extracts can also lead to degradation.[1] 2. Inefficient extraction solvent: The solvent system may not be optimal for the polarity of this compound. 3. Strong binding to fecal matrix: this compound can be tightly bound to proteins and other components in the complex fecal matrix.[2] 4. Suboptimal pH of extraction buffer: The pH can influence the ionization state and solubility of the analyte. | 1. Use fresh or properly stored wet/frozen feces: Whenever possible, use fresh or flash-frozen wet fecal samples stored at -80°C. Avoid repeated freeze-thaw cycles. If using dried feces is unavoidable, consider spiking with a deuterated internal standard before drying to correct for losses.[1] 2. Optimize the solvent system: Methanol (B129727) and ethanol (B145695) are commonly used and effective for extracting a broad range of bile acids, including conjugated forms.[1] A 5% ammonium-ethanol aqueous solution has been shown to be effective.[1][2] 3. Enhance disruption of interactions: The addition of a small amount of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide to the extraction solvent can help to break the bonds between bile acids and proteins, improving extraction efficiency.[2] 4. Adjust pH: An alkaline extraction condition can improve the recovery of conjugated bile acids.[2] |
| High variability in results between replicates. | 1. Inhomogeneous fecal sample: Fecal matter is inherently heterogeneous. 2. Inconsistent sample preparation: Variations in sample weight, solvent volume, or extraction time. 3. Precipitation during storage: Extracted analytes may precipitate out of solution if stored improperly. | 1. Thoroughly homogenize the entire fecal sample before taking aliquots. 2. Ensure precise and consistent execution of the protocol for all samples. Use calibrated pipettes and timers. 3. Store extracts appropriately: Store extracts in a refrigerated autosampler prior to analysis to maintain stability.[1] |
| Co-elution of this compound with interfering compounds during LC-MS analysis. | 1. Complex fecal matrix: The presence of numerous endogenous compounds can interfere with chromatographic separation.[2] 2. Suboptimal chromatographic conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for resolving this compound from other matrix components. | 1. Incorporate a sample clean-up step: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to remove interfering compounds.[2][3] 2. Optimize LC-MS method: Adjust the mobile phase gradient, try a different column (e.g., C18), or modify the mobile phase pH to improve separation.[1][4] |
| Poor peak shape during chromatography. | 1. Matrix effects: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to poor peak shape. 2. Column overload: Injecting too much sample can lead to peak fronting or tailing. | 1. Dilute the sample extract: This can help to minimize matrix effects. 2. Perform a sample clean-up step (SPE or LLE). [2][3] 3. Reduce the injection volume. |
Frequently Asked Questions (FAQs)
Q1: Should I use wet or dry feces for this compound extraction?
A1: It is highly recommended to use wet (fresh or frozen) feces. Studies have shown that the recovery of conjugated bile acids, including glycine-conjugated forms like this compound, is significantly lower in dried fecal samples compared to wet samples.[1][2] If you must use dried feces, it is advisable to spike your samples with a deuterated internal standard before the drying process to account for extraction losses.[1]
Q2: What is the best solvent for extracting this compound from feces?
A2: Methanol and ethanol are versatile and widely used solvents for the extraction of both free and conjugated bile acids from feces, demonstrating good recovery, precision, and accuracy.[1] An alkaline ethanol solution, such as a 5% ammonium-ethanol aqueous solution, can further improve extraction efficiency by disrupting the binding of bile acids to fecal proteins.[1][2]
Q3: How can I minimize matrix effects in my LC-MS analysis?
A3: Matrix effects are a common challenge due to the complexity of the fecal matrix.[2] To minimize these effects, you can incorporate a sample clean-up step after the initial extraction. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for purifying and concentrating bile acids.[2][3] Additionally, optimizing your chromatographic separation can help to resolve this compound from interfering compounds.
Q4: How many freeze-thaw cycles are acceptable for fecal samples and extracts?
A4: It is best to avoid multiple freeze-thaw cycles for both fecal samples and the resulting extracts. Repeated freezing and thawing can lead to poor recoveries for some bile acids.[1] It is recommended to aliquot fecal samples into single-use tubes after homogenization to avoid the need for thawing the entire sample multiple times.
Q5: Is a sample clean-up step always necessary?
A5: While a simple extraction with minimal clean-up can be successful, incorporating a clean-up step like SPE or LLE is highly recommended to improve the purity of the extract and reduce matrix effects, leading to more accurate and reproducible quantification by LC-MS.[2][3]
Quantitative Data Presentation
The following table summarizes recovery rates for various bile acid extraction methods from feces. While specific data for this compound is limited, the data for conjugated bile acids provide a relevant benchmark.
| Extraction Method | Bile Acid Type | Recovery Range (%) | Source |
| Simple Methanol Extraction (Wet Feces) | General Bile Acids | 83.58 - 122.41 | [1] |
| 5% Ammonium-Ethanol Aqueous Solution (Wet Feces) | General Bile Acids | 80.05 - 120.83 | [1][2] |
| Extraction from Dried Feces | Glycine-Conjugated Bile Acids | 0.2 - 23 | [4] |
| Enzymatic Deconjugation & SPE | General Bile Acids | 85 - 102 (for most) | [5] |
Experimental Protocols
Protocol 1: Simple Methanol Extraction
This protocol is a straightforward method suitable for rapid screening.
-
Sample Preparation: Weigh approximately 0.1-0.2 g of wet fecal homogenate into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample.
-
Extraction: Add 1 mL of ice-cold methanol.
-
Homogenization: Vortex the mixture vigorously for 5 minutes.
-
Sonication: Sonicate the sample for 15 minutes in a cold water bath.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Alkaline Ethanol Extraction
This method aims to improve recovery by disrupting protein-bile acid interactions.
-
Sample Preparation: Weigh approximately 0.1-0.2 g of wet fecal homogenate into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a suitable internal standard.
-
Extraction Solvent Preparation: Prepare a 5% ammonium-ethanol aqueous solution.
-
Extraction: Add 1 mL of the alkaline ethanol solution to the sample.
-
Homogenization: Vortex for 5 minutes.
-
Incubation: Incubate at room temperature for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a fresh tube.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an HPLC vial.
Protocol 3: Solid-Phase Extraction (SPE) Clean-up
This protocol is for purifying the extract obtained from Protocol 1 or 2.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the filtered supernatant from the initial extraction onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar impurities.
-
Elution: Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
- 5. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
overcoming difficulties in N-Cholyl-L-alanine cell permeability assays
Welcome to the technical support center for N-Cholyl-L-alanine cell permeability assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
A1: this compound is a bile acid amidate, a conjugate of cholic acid and the amino acid L-alanine.[1] Its presence has been detected in human fecal samples.[1] Assessing its cell permeability is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug development and for understanding its physiological roles.
Q2: Which cell lines are most suitable for studying this compound permeability?
A2: The Caco-2 cell line is the most extensively used and well-characterized model for predicting intestinal drug absorption.[2][3][4] These human colon adenocarcinoma cells differentiate into a monolayer with morphological and functional similarities to small intestine enterocytes, expressing various transporters and enzymes.[2] Other suitable cell lines could include MDCK cells transfected with specific transporters like NTCP (SLC10A1) or ASBT (SLC10A2) to investigate the role of these specific carriers.
Q3: What are the likely transport mechanisms for this compound across a cell monolayer?
A3: The transport of this compound is likely to be a combination of passive diffusion and carrier-mediated transport. Given its structure as a bile acid-amino acid conjugate, potential transporters include:
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2): Primarily responsible for the uptake of conjugated bile acids in the terminal ileum.[5][6][7]
-
Na+/Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1): Found on the basolateral membrane of hepatocytes and responsible for bile acid uptake from the blood, it has a broader substrate specificity than ASBT.[5][7][8][9]
-
Organic Anion Transporting Polypeptides (OATPs): These transporters are involved in the uptake of a wide range of compounds, including some bile acids.[10][11]
-
Peptide Transporter 1 (PEPT1): While primarily transporting di- and tripeptides, its broad substrate specificity might accommodate this compound.[12][13][14][15]
-
Amino Acid Transporters: Systems responsible for L-alanine transport could potentially play a role.
Q4: How can I quantify the amount of this compound that has permeated the cell monolayer?
A4: The most common and sensitive method for quantifying this compound in the receiver compartment is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This technique offers high specificity and sensitivity, allowing for the detection of low concentrations. Other HPLC-based methods with UV or fluorescence detection can also be used, potentially after a derivatization step to enhance sensitivity.[16]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound permeability assays in a question-and-answer format.
Issue 1: Low Apparent Permeability (Papp) Value
-
Question: My Papp value for this compound is unexpectedly low. What are the possible causes and solutions?
-
Answer:
-
Poor Aqueous Solubility: this compound, being a bile acid derivative, might have limited aqueous solubility.
-
Solution: Check the solubility of your compound in the assay buffer. You may need to add a small percentage of a co-solvent like DMSO (typically ≤ 1%) or include Bovine Serum Albumin (BSA) in the basolateral compartment to improve solubility and reduce non-specific binding.[17]
-
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and pump the compound back into the apical compartment.
-
Solution: Perform a bidirectional permeability assay (measuring transport from apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[17] You can confirm this by using specific inhibitors of these transporters.
-
-
Cell Monolayer Integrity: A very tight cell monolayer can restrict the passage of molecules.
-
Solution: While a tight monolayer is desired, ensure your TEER values are within the expected range for your Caco-2 cell batch. Review your cell culture and seeding protocols.
-
-
Metabolism: The compound might be metabolized by enzymes in the Caco-2 cells.
-
Solution: Analyze samples from both the donor and receiver compartments for the presence of metabolites using LC-MS/MS. If metabolism is significant, consider using a metabolic inhibitor or a cell line with lower metabolic activity.
-
-
Issue 2: High Variability Between Replicates
-
Question: I am observing significant variability in my Papp values between replicate wells. What could be the reason?
-
Answer:
-
Inconsistent Cell Monolayers: Variations in cell seeding density or differentiation state can lead to differences in monolayer integrity and transporter expression.
-
Solution: Ensure a consistent cell seeding protocol. Monitor the transepithelial electrical resistance (TEER) of each well before the experiment to confirm monolayer confluence and integrity.
-
-
Compound Precipitation: If the compound precipitates in the donor well, the effective concentration available for transport will vary.
-
Solution: Visually inspect the donor wells for any signs of precipitation. Re-evaluate the compound's solubility at the tested concentration and consider lowering the concentration or using solubility enhancers.
-
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the initial concentration of the test compound.
-
Solution: Use calibrated pipettes and ensure careful and consistent pipetting techniques.
-
-
Edge Effects: Wells on the edge of the plate can be more susceptible to evaporation and temperature fluctuations.
-
Solution: Avoid using the outermost wells of the plate for experiments or fill them with buffer to maintain a humidified environment.
-
-
Issue 3: Low Compound Recovery
-
Question: The total amount of this compound recovered from the donor and receiver compartments at the end of the assay is significantly less than the initial amount. What should I do?
-
Answer:
-
Non-specific Binding: The compound may be binding to the plastic of the assay plate.
-
Solution: Include Bovine Serum Albumin (BSA) in the basolateral buffer to reduce non-specific binding.[17] You can also pre-incubate the plate with a solution of the compound to saturate binding sites, although this is less common.
-
-
Cellular Accumulation: The compound may be accumulating within the Caco-2 cells.
-
Solution: At the end of the experiment, lyse the cells and analyze the lysate for the presence of the compound to quantify intracellular accumulation.
-
-
Metabolism: As mentioned before, the compound could be metabolized.
-
Solution: Analyze for metabolites in the cell lysate as well as the apical and basolateral compartments.
-
-
Issue 4: Drop in TEER Values During the Assay
-
Question: I am observing a significant drop in the TEER values of my cell monolayers after incubating with this compound. What does this indicate?
-
Answer:
-
Cytotoxicity: The compound may be toxic to the Caco-2 cells at the tested concentration, leading to a loss of monolayer integrity. Bile acids themselves can modulate tight junction structure.[18]
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for this compound. Conduct the permeability assay at concentrations below the toxic threshold.
-
-
Solvent Toxicity: If you are using a co-solvent like DMSO, high concentrations can be toxic to the cells.
-
Solution: Ensure the final concentration of the co-solvent is low (typically ≤ 1%) and include a vehicle control in your experiment.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Formula Weight ( g/mol ) | LogP (Predicted) | Water Solubility | Reference |
| This compound | C₂₇H₄₅NO₆ | 479.7 | - | A crystalline solid | [1] |
| Cholic Acid | C₂₄H₄₀O₅ | 408.6 | 2.6 (for POPC liposomes) | - | [8] |
| L-Alanine | C₃H₇NO₂ | 89.09 | -2.85 | 164,000 mg/L (at 25°C) | [19][20] |
Table 2: Key Transporters Potentially Involved in this compound Permeability
| Transporter | Gene Name | Location | Substrates | Potential Role in this compound Transport |
| NTCP | SLC10A1 | Basolateral membrane of hepatocytes | Conjugated and unconjugated bile acids, steroids, drugs | Uptake from circulation into the liver. |
| ASBT | SLC10A2 | Apical membrane of enterocytes (ileum), renal proximal tubules | Conjugated bile acids | Intestinal absorption. |
| OATP1B1/1B3 | SLCO1B1/SLCO1B3 | Basolateral membrane of hepatocytes | Bile acids, statins, various drugs | Hepatic uptake. |
| PEPT1 | SLC15A1 | Apical membrane of enterocytes | Di- and tripeptides, peptide-like drugs | Potential for intestinal absorption. |
Experimental Protocols
Detailed Methodology for Caco-2 Cell Permeability Assay
This protocol provides a general framework. Optimization may be required based on your specific laboratory conditions and analytical methods.
1. Caco-2 Cell Culture and Seeding:
-
Cell Line: Caco-2 cells (e.g., from ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) high glucose supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂, 95% humidity.
-
Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® plates, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter (e.g., EVOM2™). TEER values should be stable and typically >250 Ω·cm².
-
Optionally, perform a Lucifer Yellow permeability assay to assess paracellular transport. The Papp for Lucifer Yellow should be low (<1.0 x 10⁻⁶ cm/s).
3. Permeability Assay:
-
Preparation:
-
Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer (pH 7.4 for the basolateral side, pH 6.5-7.4 for the apical side).[21]
-
Prepare the dosing solution of this compound in the transport buffer at the desired concentration. Ensure the final concentration of any co-solvent is non-toxic.
-
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Transport (for efflux studies):
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (gentle shaking) for a defined period (e.g., 60, 90, 120 minutes).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments. Also, collect a sample of the initial dosing solution.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method like LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
-
Calculate the efflux ratio (ER) if a bidirectional assay was performed:
-
ER = Papp(B-A) / Papp(A-B)
-
Visualizations
Caption: Experimental workflow for a Caco-2 cell permeability assay.
Caption: Key transporters in intestinal and hepatic bile acid circulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]
- 6. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium-dependent bile salt transporters of the SCL10A Transporter Family: More than solute transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The solute carrier family 10 (SLC10): beyond bile acid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
- 10. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 16. benchchem.com [benchchem.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Bile acids modulate tight junction structure and barrier function of Caco-2 monolayers via EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. jk-sci.com [jk-sci.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
N-Cholyl-L-alanine purity verification and analysis techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purity verification and analysis of N-Cholyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound generally has a purity of 95% or higher. For instance, some suppliers provide lots with a purity of 99.2% as determined by High-Performance Liquid Chromatography (HPLC)[1][2]. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Q2: What are the potential impurities in this compound?
A2: Potential impurities in synthetically produced this compound can be related to the starting materials, byproducts of the synthesis, or degradation products. These may include:
-
Starting Materials: Unreacted cholic acid and L-alanine.
-
Byproducts: Di-substituted products or products from side reactions.
-
Diastereomers: N-Cholyl-D-alanine, which could arise if the L-alanine starting material was not enantiomerically pure.
-
Degradation Products: Hydrolysis of the amide bond, leading to the formation of cholic acid and L-alanine.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it should be stored as a solid in a tightly sealed container, protected from moisture. For long-term storage, a temperature of -20°C is recommended[2].
Q4: Which analytical techniques are most suitable for verifying the purity and identity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining purity and quantifying impurities. Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (around 200-215 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary[3][4][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and identifying organic impurities. Both ¹H and ¹³C NMR should be employed.
-
Mass Spectrometry (MS): Used to verify the molecular weight and to obtain structural information through fragmentation analysis.
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the comprehensive purity verification of a new batch of this compound.
References
Navigating the Spectral Maze: A Technical Support Guide for N-Cholyl-L-alanine NMR Interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the accurate interpretation of Nuclear Magnetic Resonance (NMR) spectra for N-Cholyl-L-alanine. This guide addresses common challenges encountered during experimental work, offering solutions to ensure high-quality data acquisition and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the amide proton (N-H) signal broad or sometimes not visible in my ¹H NMR spectrum?
A1: The broadening or disappearance of the amide proton signal is a common phenomenon due to several factors. Firstly, amide protons are exchangeable and can exchange with trace amounts of water (D₂O) in the NMR solvent, leading to signal broadening. Secondly, the quadrupolar nature of the nitrogen nucleus (¹⁴N) can also contribute to the broadening of the attached proton's signal. To confirm the presence of the amide proton, you can run the experiment in a rigorously dried solvent or perform a D₂O exchange experiment, where the amide proton signal will disappear upon addition of a drop of D₂O.
Q2: The signals in the steroid region (approx. 0.5-2.5 ppm) of my ¹H NMR spectrum are heavily overlapped. How can I resolve them?
A2: The steroid backbone of the cholic acid moiety contains numerous methylene (B1212753) (-CH₂) and methine (-CH) groups with similar chemical environments, leading to significant signal overlap in a standard 1D ¹H NMR spectrum. To overcome this, employing two-dimensional (2D) NMR techniques is highly recommended. A COSY (Correlation Spectroscopy) experiment will help identify proton-proton coupling networks, allowing you to trace the connectivity of the steroid spin system. Furthermore, a HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal longer-range (2-3 bond) proton-carbon correlations, providing invaluable information for unambiguous signal assignment.
Q3: I am observing unexpected peaks in my spectrum. What could be their origin?
A3: Extraneous peaks in your NMR spectrum can arise from several sources:
-
Residual Solvents: Ensure your sample is thoroughly dried to remove any residual solvents from the synthesis or purification steps. Common solvent impurities have well-documented chemical shifts.
-
Starting Materials: Incomplete reaction can result in the presence of unreacted cholic acid or L-alanine. Compare your spectrum with the known spectra of the starting materials to identify any such impurities.
-
Side Products: The synthesis of this compound may yield side products. Scrutinize the reaction mechanism to anticipate potential byproducts and their expected spectral signatures.
-
Grease: Contamination from glassware grease is a common issue, typically appearing as broad signals around 0.8-1.5 ppm.
Q4: The integration of my peaks does not match the expected proton ratios. What should I do?
A4: Inaccurate integration can be due to several factors:
-
Broad Signals: Broad signals, such as those from exchangeable protons (N-H, O-H), often integrate unreliably. It is best to exclude them from the relative integration analysis.
-
Signal Overlap: If peaks are overlapping, their individual integration will be inaccurate. 2D NMR techniques or deconvolution software may be necessary to obtain more accurate integrals.
-
Relaxation Times (T₁): For quantitative analysis, ensure that the relaxation delay (d1) in your acquisition parameters is sufficiently long (at least 5 times the longest T₁ of interest) to allow for full relaxation of all protons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio | Insufficient sample concentration; Not enough scans acquired. | Increase the sample concentration if possible; Increase the number of scans. |
| Broad, distorted peaks (poor shimming) | Inhomogeneous magnetic field across the sample. | Re-shim the spectrometer. Ensure the sample is centered in the coil. |
| "Rolling" baseline | Incorrect receiver gain; Acoustic ringing. | Re-adjust the receiver gain; Use a longer acquisition delay. |
| Water signal obscuring sample peaks | Residual water in the NMR solvent. | Use a solvent suppression technique (e.g., presaturation); Lyophilize the sample from D₂O before dissolving in the final NMR solvent. |
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on the known shifts of the cholic acid and L-alanine moieties and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Cholic Acid Moiety | |||
| C18-H₃ | ~0.65 | s | Angular methyl group |
| C21-H₃ | ~0.90 | d | Methyl group on the side chain |
| C19-H₃ | ~0.92 | s | Angular methyl group |
| Steroid Protons | 0.8 - 2.5 | m | Highly overlapped region of CH and CH₂ groups |
| C3-H | ~3.45 | m | Proton on carbon bearing a hydroxyl group |
| C7-H | ~3.85 | m | Proton on carbon bearing a hydroxyl group |
| C12-H | ~3.98 | m | Proton on carbon bearing a hydroxyl group |
| L-Alanine Moiety | |||
| Ala-CH₃ | ~1.40 | d | Methyl group of alanine |
| Ala-CH | ~4.30 | q | Alpha-proton of alanine |
| N-H | Variable | br s | Amide proton, may be broad or exchangeable |
| COOH | Variable | br s | Carboxylic acid proton, often not observed |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| Cholic Acid Moiety | ||
| C18 | ~12.5 | Angular methyl group |
| C21 | ~17.5 | Methyl group on the side chain |
| C19 | ~23.0 | Angular methyl group |
| Steroid Carbons | 20 - 50 | Highly overlapped region of CH and CH₂ groups |
| C3 | ~72.0 | Carbon bearing a hydroxyl group |
| C7 | ~68.5 | Carbon bearing a hydroxyl group |
| C12 | ~73.0 | Carbon bearing a hydroxyl group |
| C24 (Amide C=O) | ~175.0 | Amide carbonyl from cholic acid |
| L-Alanine Moiety | ||
| Ala-CH₃ | ~18.0 | Methyl group of alanine |
| Ala-CH | ~50.0 | Alpha-carbon of alanine |
| Ala-COOH | ~177.0 | Carboxylic acid carbonyl |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). The choice of solvent will depend on the sample's solubility and the desired resolution of exchangeable protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover all expected proton signals (e.g., 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
Set a relaxation delay (d1) of at least 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Visualizations
Caption: Workflow from synthesis to NMR analysis.
Caption: Troubleshooting logic for common NMR issues.
Technical Support Center: Refining Derivatization Methods for N-Cholyl-L-alanine GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of N-Cholyl-L-alanine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Peak for this compound Derivative | 1. Incomplete derivatization.[1][2] 2. Presence of moisture, which deactivates silylation reagents.[2][3][4] 3. Analyte degradation during sample preparation or injection.[5] 4. Incorrect reaction temperature or time.[4] | 1. Optimize derivatization conditions (reagent excess, temperature, and time). A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.[4] 2. Ensure all solvents and glassware are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[3] 3. Use a deactivated inlet liner and ensure the injection port temperature is appropriate for the derivative's thermal stability.[6] 4. For silylation, a common starting point is heating at 60-70°C for 30 minutes.[7][8] |
| Peak Tailing | 1. Active sites in the GC inlet (e.g., liner, septum) or on the column.[9][10] 2. Incomplete derivatization leaving polar groups exposed.[9] 3. Column contamination from previous injections.[6][9] 4. Mismatch between sample solvent and stationary phase polarity.[11] | 1. Use a fresh, deactivated inlet liner. Regularly replace the septum. Trim 10-50 cm from the front of the column.[6][10] 2. Ensure the derivatization reaction goes to completion by optimizing reagent concentration and reaction time.[4] 3. Bake out the column according to the manufacturer's instructions. If contamination is severe, solvent rinsing may be necessary.[6][12] 4. Dissolve the final derivative in a solvent compatible with the GC column's stationary phase. |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent derivatization efficiency.[7] 2. Instability of the derivatized analyte.[7] 3. Matrix effects from the biological sample.[1][13] 4. Variability in injection volume. | 1. Use an internal standard and ensure precise and consistent addition of all reagents. Automate the derivatization process if possible. 2. Analyze samples as soon as possible after derivatization. Some derivatives are unstable over time.[7] 3. Perform a sample cleanup (e.g., solid-phase extraction) prior to derivatization to remove interfering matrix components.[13] 4. Use an autosampler for injections to ensure consistent volume. |
| Ghost Peaks | 1. Contamination from the septum, O-rings, or gas lines.[14][15] 2. Carryover from a previous injection of a highly concentrated sample.[16] 3. Degradation of the derivatization reagent at high temperatures.[6] 4. Contaminated solvents or reagents.[17] | 1. Use high-quality, low-bleed septa and O-rings. Ensure carrier gas is pure.[14] 2. Run a blank solvent injection after a concentrated sample to clean the system.[18] 3. Inject a blank sample containing only the derivatization reagent and solvent to identify reagent-related ghost peaks.[6] 4. Use high-purity solvents and fresh derivatization reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound contains multiple polar functional groups (a carboxylic acid and hydroxyl groups) that make it non-volatile.[7][19] Derivatization is a chemical process that converts these polar groups into less polar, more volatile, and more thermally stable functional groups, making the molecule suitable for analysis by gas chromatography.[2][3][5]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve a two-step process of esterification followed by silylation, or a one-step silylation.
-
Two-Step Method (Esterification then Silylation): This is a robust method for bile acids and related compounds.[7][20]
-
Esterification: The carboxylic acid group is converted to a methyl ester, often using diazomethane (B1218177) or an acidic methanol (B129727) solution.[7]
-
Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).[7][21]
-
-
One-Step Method (Silylation): This method derivatizes both the carboxylic acid and hydroxyl groups simultaneously using a strong silylating reagent.[8] A common reagent for this is BSTFA with 1% TMCS.[8]
Q3: Which silylation reagent should I choose?
A3: The choice of silylation reagent depends on the specific requirements of your analysis.
-
BSTFA (+/- TMCS): A powerful and commonly used reagent that is effective for derivatizing both hydroxyl and carboxyl groups. The addition of TMCS can catalyze the reaction for sterically hindered groups.[21][22]
-
MSTFA: The most volatile of the TMS-amides, its byproducts are also highly volatile and are less likely to interfere with the chromatography of early-eluting peaks.[22]
-
MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide): This reagent forms t-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives.[2]
Q4: How can I prevent the degradation of my derivatization reagents?
A4: Silylation reagents are sensitive to moisture.[2][3] To prevent degradation, always store them in a desiccator under an inert atmosphere and tightly sealed. Use anhydrous solvents and glassware for the derivatization reaction.
Q5: What is the purpose of adding a catalyst like TMCS to the silylation reagent?
A5: A catalyst like trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylation reagent, particularly for derivatizing sterically hindered hydroxyl groups and other functional groups that are difficult to silylate.[4][21]
Experimental Protocols
Protocol 1: Two-Step Derivatization (Methylation followed by Silylation)
This protocol is adapted from methods for bile acid analysis.[7]
Materials:
-
Dried this compound sample
-
Methanol
-
Benzene
-
TMS diazomethane (approx. 10% in hexane (B92381) solution)
-
N-trimethylsilylimidazole (TMSI)
-
Trimethylchlorosilane (TMCS)
-
Pyridine
-
Nitrogen gas for evaporation
Procedure:
-
Methylation of the Carboxyl Group: a. To the dried sample, add 20 µL of methanol and 80 µL of benzene. b. Add 50 µL of TMS diazomethane solution and mix thoroughly. c. Evaporate the solvents completely under a gentle stream of nitrogen gas.
-
Trimethylsilylation of Hydroxyl Groups: a. To the dried, methylated sample, add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 60°C for 10 minutes. c. Cool the vial to room temperature before injecting into the GC-MS.
Protocol 2: One-Step Silylation
This is a simpler and faster derivatization method.[8]
Materials:
-
Dried this compound sample
-
Ethyl acetate (B1210297)
-
BSTFA + 1% TMCS
-
Heating block or oven
Procedure:
-
Place the dried sample in a reaction vial.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex to mix.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, it can be further diluted with ethyl acetate.
Visualizations
Caption: Derivatization workflow for this compound GC-MS analysis.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 3. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Restek - Blog [restek.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Bile acid analysis [sciex.com]
- 14. Recent update of the various sources originating ghost peaks in gas chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GC Troubleshooting: Origins of Ghost Peaks [restek.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. wyatt.com [wyatt.com]
- 19. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. The optimized use of gas chromatography-mass spectrometry and high performance liquid chromatography to analyse the serum bile acids of patients with metabolic cholestasis and peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thomassci.com [thomassci.com]
- 22. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
Technical Support Center: Quantification of N-Cholyl-L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of N-Cholyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In biological samples such as plasma, these interfering components can include phospholipids, salts, proteins, and anticoagulants.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results for this compound.[3][4]
Q2: Why are biological samples like plasma particularly challenging for this compound quantification?
A2: Plasma is a complex biological matrix with high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances.[1] During sample preparation, these components can be co-extracted with this compound. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[1][2] Bile acids, a class of molecules to which this compound is related, are known to be challenging to quantify due to these matrix interferences.[5]
Q3: How does a stable isotope-labeled (SIL) internal standard help overcome matrix effects in this compound analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][6] An ideal SIL-IS for this compound would be a deuterated or 13C-labeled version of the molecule. This SIL-IS is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[1] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1][7]
Q4: What are the common signs of matrix effects in my this compound LC-MS/MS data?
A4: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between different samples.
-
Inaccurate and imprecise results for quality control (QC) samples.[2]
-
A significant difference in the analyte's response when comparing a standard in neat solvent versus a standard spiked into a biological matrix extract (post-extraction spike).[2]
-
Signal suppression or enhancement, leading to lower or higher than expected quantification values.[4]
-
Changes in peak shape or retention time.[4]
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Suggested Solution(s) |
| Poor sensitivity or inconsistent signal response for this compound. | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of this compound in the MS source.[8] | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[7][8] Phospholipid removal-specific products (e.g., HybridSPE®, Phree) can be particularly effective.[9][10][11] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from matrix components.[7] Ensure that the analyte does not elute in regions with significant ion suppression.[12] 3. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[12] However, ensure the this compound concentration remains above the limit of quantitation. |
| Signal enhancement leading to overestimation of this compound. | Ion Enhancement: Co-eluting matrix components are facilitating the ionization of this compound, leading to an artificially high signal.[3] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same ion enhancement, allowing for accurate correction.[1][7] 2. Improve Chromatographic Separation: As with ion suppression, enhancing the separation between the analyte and interfering components is crucial. 3. Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of the biological matrix to understand the variability of the enhancement.[2] |
| Poor recovery of both this compound and the internal standard. | Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, LLE, or SPE) may not be optimal for this compound, leading to its loss during the process. | 1. Optimize Extraction Protocol: For protein precipitation, adjust the solvent-to-plasma ratio (a 3:1 ratio of acetonitrile (B52724) to plasma is a common starting point).[1] For LLE, experiment with different organic solvents and pH conditions.[8] For SPE, evaluate different sorbents and elution solvents.[13] 2. Check for Analyte Binding: this compound may be binding to proteins or plasticware. Consider using low-binding tubes and plates. |
| High variability in results across different batches of plasma. | Relative Matrix Effect: The composition of the biological matrix can vary between individuals or lots, causing different degrees of ion suppression or enhancement. | 1. Implement a Robust Sample Cleanup: A more effective sample preparation method will remove more of the variable matrix components, reducing lot-to-lot differences.[8] 2. Use a SIL-IS: This is the most effective way to compensate for variability in matrix effects between different samples.[1][6] 3. Matrix Matching: Prepare calibration standards in a pooled matrix that is representative of the study samples.[7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol details the post-extraction spike method to calculate the Matrix Factor (MF), which quantitatively assesses the extent of ion suppression or enhancement.[2]
Sample Sets Required:
-
Set A (Neat Solution): this compound and its SIL-IS spiked into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Blank biological matrix (e.g., plasma) is first extracted using your established sample preparation method. The resulting clean supernatant/eluate is then spiked with this compound and its SIL-IS at the same concentration as Set A.
Procedure:
-
Prepare blank matrix extracts by performing your full sample preparation protocol on at least six different lots of blank matrix.
-
Prepare Set A by spiking the analyte and IS into your reconstitution solvent at low and high quality control (QC) concentrations.
-
Prepare Set B by spiking the same concentrations of analyte and IS into the pooled blank matrix extracts from step 1.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No significant matrix effect. |
| MF < 1 | Ion suppression is occurring. |
| MF > 1 | Ion enhancement is occurring. |
An MF value between 0.8 and 1.2 is often considered acceptable, but this can vary depending on the specific bioanalytical method validation guidelines being followed.
Protocol 2: Phospholipid Removal using HybridSPE®-Phospholipid Precipitation
This protocol provides a general workflow for using a phospholipid removal plate to reduce matrix effects from plasma samples.[10][11]
Materials:
-
HybridSPE®-Phospholipid 96-well plate or cartridges
-
Plasma samples
-
Ice-cold acetonitrile with 1% formic acid (precipitation solvent)
-
Vortex mixer
-
Centrifuge (for cartridges) or vacuum manifold (for plates)
-
Collection plate or vials
Procedure:
-
Add 100 µL of plasma sample to the wells of the HybridSPE®-Phospholipid plate.
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to each well.
-
Mix thoroughly by vortexing for 1-2 minutes to ensure complete protein precipitation.
-
Apply vacuum to the manifold to draw the sample through the HybridSPE® packing material. The eluate, now depleted of proteins and phospholipids, is collected in a clean collection plate.
-
The collected eluate is ready for direct injection or can be evaporated and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of N-Cholyl-L-alanine and N-cholylglycine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bile acid research, the conjugation of bile acids with amino acids is a pivotal process that dictates their physicochemical properties and biological functions. While N-cholylglycine is a well-characterized endogenous bile acid conjugate, the scientific community is increasingly exploring the impact of alternative amino acid conjugations, such as with L-alanine, to modulate receptor activity and therapeutic potential. This guide provides an objective comparison of N-Cholyl-L-alanine and N-cholylglycine, drawing upon available experimental data for analogous compounds to infer their respective profiles.
Introduction to Bile Acid Conjugation
Bile acids are synthesized from cholesterol in the liver and are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Before secretion into the bile, they are primarily conjugated with either glycine (B1666218) or taurine.[1][2] This conjugation process, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), increases their water solubility and amphipathic nature, making them more effective detergents in the gut.[1][3] The specific amino acid conjugate can influence the bile acid's interaction with key receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), which are central regulators of bile acid, glucose, and lipid metabolism.[2][4]
Physicochemical Properties
| Property | N-cholylglycine (Glycocholic Acid) | This compound (Inferred) | Reference |
| Molecular Formula | C₂₆H₄₃NO₅ | C₂₇H₄₅NO₅ | |
| Molecular Weight | 465.6 g/mol | 479.7 g/mol | |
| pKa | ~3.9 | Expected to be slightly higher than N-cholylglycine due to the electron-donating methyl group, but still acidic. | [3] |
| Hydrophilicity | Glycine conjugates are generally more hydrophilic than unconjugated bile acids. | The additional methyl group in alanine (B10760859) may slightly decrease hydrophilicity compared to the glycine conjugate. | [1] |
| Critical Micellar Concentration (CMC) | Varies depending on conditions, but conjugation generally lowers CMC. | Likely to have a CMC in a similar range to N-cholylglycine, with minor differences due to altered hydrophobicity. |
Biological Activity: Receptor Activation
FXR and TGR5 are the primary receptors through which bile acids exert their signaling effects. The nature of the amino acid conjugate can modulate the affinity and efficacy of the bile acid for these receptors.
| Receptor | N-cholylglycine (Glycocholic Acid) | This compound (Inferred) | Reference |
| FXR | A known endogenous FXR agonist, though less potent than chenodeoxycholic acid (CDCA). | The impact of the additional methyl group on FXR activation is not definitively established. It may slightly alter the binding affinity. | [4] |
| TGR5 | Activates TGR5, contributing to the regulation of glucose homeostasis and energy expenditure. | The alanine conjugate is also expected to be a TGR5 agonist. The potency relative to the glycine conjugate requires experimental validation. | [4] |
Experimental Protocols
Synthesis of N-cholylglycine
A common method for the synthesis of N-cholylglycine involves the coupling of cholic acid and glycine.[6]
Materials:
-
Cholic acid
-
Glycine ethyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Activation of Cholic Acid: Dissolve cholic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature until all solids are dissolved.
-
Amine Preparation: In a separate flask, dissolve glycine ethyl ester hydrochloride (1.2 equivalents) in a minimal amount of DCM and add DIPEA (2.5 equivalents).
-
Coupling Reaction: Add the glycine ethyl ester/DIPEA solution to the cholic acid/HOBt solution. Cool the mixture to 0°C and slowly add EDC (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Saponification: Dissolve the crude product in a mixture of THF and water. Add an aqueous solution of NaOH and stir at room temperature for 2-4 hours.
-
Purification: Acidify the mixture with HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product can be purified by column chromatography.
General Protocol for the Synthesis of this compound
This protocol is a general method for the N-acyl amidation of bile acids and can be adapted for the synthesis of this compound.
Materials:
-
Cholic acid
-
L-alanine methyl ester hydrochloride
-
Coupling reagents (e.g., HATU, PyBOP)[7]
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Activation of Cholic Acid: In a flask, dissolve cholic acid (1 equivalent) and a coupling reagent such as HATU (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Solution: In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.2 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt.
-
Coupling: Add the activated cholic acid solution to the L-alanine methyl ester solution. Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Saponification: Follow a similar workup and saponification procedure as described for N-cholylglycine to obtain this compound.
Signaling Pathways and Experimental Workflows
Conclusion
While N-cholylglycine is a well-studied endogenous signaling molecule, the exploration of this compound presents an intriguing avenue for therapeutic development. The subtle structural modification of an additional methyl group has the potential to fine-tune the physicochemical properties and receptor interactions of the bile acid conjugate. Further direct comparative studies are warranted to fully elucidate the biological and pharmacological differences between these two molecules. Such research will be invaluable for the rational design of novel bile acid-based therapeutics for metabolic and inflammatory diseases.
References
- 1. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology and Physical Chemistry of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validating the In Vivo Metabolic Fate of N-Cholyl-L-alanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of bile acids with amino acids is a critical step in their synthesis and plays a pivotal role in lipid digestion and signaling. While glycine (B1666218) and taurine (B1682933) are the most common conjugates, the potential for other amino acid conjugations, such as with L-alanine, presents an intriguing area of research. This guide provides a comparative overview of the predicted metabolic fate of N-Cholyl-L-alanine in vivo, contrasted with naturally occurring bile acid conjugates. It also outlines detailed experimental protocols to validate these predictions.
Predicted Metabolic Fate and Comparison
The metabolic journey of this compound is hypothesized to follow the general pathways of other bile acid conjugates, involving enzymatic formation, enterohepatic circulation, and microbial modification in the gut. However, the efficiency of these processes may differ significantly from that of the canonical taurine and glycine conjugates.
Hypothetical Metabolic Pathway of this compound
The formation of this compound would likely be catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), which is responsible for conjugating bile acids with glycine and taurine.[1][2][3] While BAAT has high specificity for glycine and taurine, some studies suggest that mutations in the enzyme can alter its substrate specificity, potentially allowing for the conjugation of other amino acids like β-alanine.[1] Following its potential synthesis in the liver, this compound would be secreted into the bile and undergo enterohepatic circulation. In the intestine, it would be subject to deconjugation by bacterial bile salt hydrolases (BSHs), releasing cholic acid and L-alanine. The liberated cholic acid would then enter the secondary bile acid pool, while L-alanine would be absorbed and enter its respective metabolic pathways, such as conversion to pyruvate.[4]
References
- 1. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Utilizing N-Cholyl-L-alanine as an Internal Standard in Metabolomics
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable metabolomic assays. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive comparison of N-Cholyl-L-alanine as a potential internal standard against commonly used alternatives in metabolomics, supported by experimental data from analogous compounds and detailed protocols to aid in its evaluation.
While direct performance data for this compound is not extensively available in published literature, its structural similarity to endogenous bile acid conjugates makes it a promising candidate for targeted and untargeted metabolomic studies of the bile acid pool. This guide will, therefore, focus on the established performance of structurally related internal standards, primarily isotopically labeled and other bile acid analogs, to provide a framework for the validation and application of this compound.
Performance Comparison of Internal Standards
The efficacy of an internal standard is determined by its ability to compensate for analytical variability. Key performance metrics include recovery, matrix effect, and precision. The following table summarizes typical performance data for commonly used internal standards in bile acid analysis, which can serve as a benchmark for evaluating this compound. The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[1]
| Internal Standard Type | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Reference |
| Isotopically Labeled Bile Acids (e.g., d4-Cholic Acid, d4-Glycocholic Acid) | Corresponding Endogenous Bile Acids | Serum, Plasma | 92 - 110 | < 10 | < 10 | [2] |
| Structurally Similar Bile Acids (e.g., Nor-cholic acid) | Various Bile Acids | Serum | Not Reported | Variable | Can be significant | [3] |
| Other Structurally Unrelated Compounds | Broad Metabolites | Plasma | Variable | Variable | Variable |
Table 1: Comparative performance of different types of internal standards used in metabolomics for bile acid analysis. Data is compiled from studies using analogous compounds to this compound.
Isotopically labeled internal standards consistently demonstrate superior performance due to their near-identical physicochemical properties to the endogenous analytes, resulting in better correction for matrix effects and variability.[1][2] While structurally similar compounds can be used, they may not fully compensate for variations in ionization efficiency and matrix effects for all analytes.[4]
Experimental Protocols
The successful implementation of this compound as an internal standard requires a well-defined and validated experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, adapted from established protocols for bile acid analysis.
1. Sample Preparation (Human Plasma/Serum)
This protocol is designed for the extraction of bile acids from plasma or serum samples.
-
Materials:
-
Human plasma/serum samples
-
This compound internal standard stock solution (in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
-
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the this compound internal standard stock solution at a pre-determined optimal concentration.
-
Add 200 µL of ice-cold acetonitrile/methanol (80:20, v/v) to precipitate proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This is a general LC-MS/MS method for the analysis of bile acids and can be adapted for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[2]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.[6]
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the target analytes need to be determined by infusing pure standards.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for all analytes and the internal standard.
-
Visualizing the Workflow and Evaluation Logic
To further clarify the experimental process and the logic behind evaluating an internal standard, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Metabolomics Analysis of Bile Acids in Patients with Idiosyncratic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2.4. Detection of bile acids by LC–MS/MS [bio-protocol.org]
N-Cholyl-L-alanine vs. Cholic Acid: A Comparative Analysis of Biological Activity
A detailed comparison of the biological activities of N-Cholyl-L-alanine and its parent compound, cholic acid, reveals distinct profiles in their interactions with key bile acid receptors. While cholic acid is a primary bile acid with established, albeit weak, agonist activity at the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), data on the specific biological functions of this compound is limited in publicly available research. This guide synthesizes the known activities of cholic acid and explores the potential implications of L-alanine conjugation on its biological effects, drawing from general principles of N-acyl amino acid and bile acid conjugate biology.
I. Overview of Cholic Acid and this compound
Cholic acid is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond its digestive functions, cholic acid acts as a signaling molecule by activating nuclear and membrane receptors, thereby regulating various metabolic pathways.
This compound is a synthetic derivative of cholic acid where the carboxyl group of cholic acid is conjugated to the amino group of the amino acid L-alanine via an amide bond. This modification alters the physicochemical properties of the parent bile acid, which can in turn influence its biological activity.
II. Comparative Biological Activity at Key Receptors
The primary receptors through which bile acids exert their signaling effects are the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by bile acids initiates a signaling cascade that controls the expression of genes involved in these metabolic processes.
Cholic Acid: Cholic acid is considered a weak agonist of FXR.[1] Studies have reported a relatively high half-maximal effective concentration (EC50) for cholic acid in activating FXR, with one study citing an EC50 of approximately 600 µM.[1] Another study suggested that cholic acid could not activate FXR at all. This indicates that cholic acid has a low potency for FXR activation compared to other bile acids like chenodeoxycholic acid (CDCA).
This compound: Currently, there is a lack of publicly available scientific literature that specifically details the FXR agonist activity of this compound. General studies on bile acid-amino acid conjugates suggest that the nature of the conjugated amino acid can significantly influence receptor activation. However, without direct experimental data, the effect of L-alanine conjugation on cholic acid's FXR activity remains speculative.
Takeda G-protein Coupled Receptor 5 (TGR5)
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling pathway is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.
Cholic Acid: Cholic acid is also an agonist of TGR5, with a reported EC50 value of 7.7 µM.[2] This suggests that cholic acid is a more potent activator of TGR5 compared to FXR.
This compound: Similar to the case with FXR, there is no specific data available on the TGR5 agonist activity of this compound in the current body of scientific literature. The impact of L-alanine conjugation on the ability of cholic acid to activate TGR5 has not been experimentally determined.
III. Quantitative Data Summary
The following table summarizes the available quantitative data for the activation of FXR and TGR5 by cholic acid. Data for this compound is not currently available in published literature.
| Compound | Receptor | Parameter | Value |
| Cholic Acid | FXR | EC50 | ~600 µM[1] |
| TGR5 | EC50 | 7.7 µM[2] | |
| This compound | FXR | EC50 | Not Available |
| TGR5 | EC50 | Not Available |
IV. Signaling Pathways and Experimental Workflows
The biological effects of cholic acid are mediated through the activation of FXR and TGR5 signaling pathways. The general experimental workflows to determine the agonist activity of compounds like this compound and cholic acid on these receptors are outlined below.
FXR Signaling Pathway
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
TGR5 Signaling Pathway
Caption: TGR5 Signaling Pathway.
V. Experimental Protocols
FXR Activation Assay (Luciferase Reporter Assay)
This assay is commonly used to determine the ability of a compound to activate FXR.
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured in appropriate growth medium.
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for human FXR.
-
An expression vector for the retinoid X receptor (RXR), the heterodimerization partner of FXR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple FXR response elements (FXREs).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds (this compound and cholic acid) for a specified period (typically 18-24 hours).
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter (e.g., β-galactosidase) is also measured.
-
Data Analysis: The luciferase activity is normalized to the control reporter activity. The fold induction of luciferase activity relative to a vehicle control is calculated for each compound concentration. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
TGR5 Activation Assay (cAMP Assay)
This assay measures the ability of a compound to activate TGR5 and induce the production of cyclic AMP (cAMP).
-
Cell Culture: A cell line stably or transiently expressing human TGR5 (e.g., CHO-K1 or HEK293) is cultured.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: After a short incubation period (e.g., 30-60 minutes), the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: The amount of cAMP produced is quantified and plotted against the compound concentration. The EC50 value is determined from the resulting dose-response curve.
VI. Conclusion
References
A Comparative Guide to N-Cholyl-L-alanine and Taurine-Conjugated Bile Acids in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known cell signaling activities of N-Cholyl-L-alanine and taurine-conjugated bile acids. While taurine-conjugated bile acids are well-characterized signaling molecules, data on the specific signaling functions of this compound is notably limited in publicly available scientific literature. This document summarizes the existing experimental data for taurine-conjugated bile acids and highlights the current knowledge gap regarding this compound.
Introduction to Bile Acid Conjugates in Cell Signaling
Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. Their signaling functions are primarily mediated by two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5. The biological activity of bile acids is significantly influenced by their conjugation to amino acids, most commonly taurine (B1682933) and glycine (B1666218). This conjugation alters their physicochemical properties, including their solubility and ability to activate downstream signaling cascades.
Taurine-conjugated bile acids , such as taurocholic acid (TCA) and taurochenodeoxycholic acid (TCDCA), are endogenous ligands for both FXR and TGR5 and play significant roles in glucose homeostasis, lipid metabolism, and inflammation.[1][2]
This compound is a bile acid amidated with the amino acid L-alanine. While it has been identified in human fecal samples, its role as a signaling molecule and its interaction with key bile acid receptors like FXR and TGR5 have not been extensively studied.[3]
Comparative Analysis of Receptor Activation and Signaling Pathways
Taurine-Conjugated Bile Acids: Dual Agonists of FXR and TGR5
Taurine-conjugated bile acids are potent activators of both FXR and TGR5, initiating distinct downstream signaling events.
FXR Activation:
Upon entering the cell, taurine-conjugated bile acids bind to and activate FXR in the nucleus. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism.[4] A key target of FXR is the Small Heterodimer Partner (SHP), a transcriptional repressor that in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control intracellular bile acid levels.
Figure 1. FXR Signaling Pathway Activation by Taurine-Conjugated Bile Acids.
TGR5 Activation:
Taurine-conjugated bile acids also act as agonists for the cell surface receptor TGR5.[1] The binding of these bile acids to TGR5, a Gs alpha subunit-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including the transcription factor CREB (cAMP Response Element-Binding protein). This pathway is crucial for mediating the effects of bile acids on energy expenditure, glucose metabolism, and inflammation.[1]
Figure 2. TGR5 Signaling Pathway Activation by Taurine-Conjugated Bile Acids.
This compound: An Uncharacterized Signaling Molecule
Currently, there is a significant lack of published data on the cell signaling properties of this compound. Searches of scientific databases did not yield any studies investigating its ability to activate FXR or TGR5, nor any information on its potential downstream signaling effects. While other L-amino acid-conjugated bile acids have been identified, their signaling properties are also not as well-defined as those of taurine and glycine conjugates.[5] Therefore, a direct comparison of the signaling efficacy and potency of this compound with taurine-conjugated bile acids is not possible at this time.
Quantitative Comparison of Receptor Agonist Potency
The following table summarizes the reported half-maximal effective concentrations (EC50) for various taurine-conjugated bile acids on human FXR and TGR5. The absence of data for this compound is noted.
| Compound | Receptor | EC50 (µM) | Reference(s) |
| Taurocholic Acid (TCA) | FXR | Data not available | |
| TGR5 | ~7.7 - 27 | [6] | |
| Taurochenodeoxycholic Acid (TCDCA) | FXR | ~10 - 50 | [4] |
| TGR5 | ~1 - 10 | [7] | |
| Taurodeoxycholic Acid (TDCA) | FXR | ~50 | [4] |
| TGR5 | ~1 - 10 | [7] | |
| Taurolithocholic Acid (TLCA) | FXR | ~50 | [4] |
| TGR5 | ~0.3 - 0.6 | [1][6] | |
| This compound | FXR | No data available | |
| TGR5 | No data available |
Experimental Protocols
The following sections provide generalized protocols for assessing the activation of FXR and TGR5 by test compounds.
Farnesoid X Receptor (FXR) Activation Assay: Reporter Gene Assay
This method is commonly used to quantify the ability of a compound to activate FXR and induce the transcription of a reporter gene.
Principle: A cell line is engineered to express FXR and a reporter gene (e.g., luciferase) under the control of an FXRE. Activation of FXR by a ligand leads to the expression of the reporter protein, which can be quantified.
Workflow:
References
- 1. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatic Bile Acid Reuptake in the Rat Depends on Bile Acid Conjugation but Not on Agonistic Properties towards FXR and TGR5 [mdpi.com]
Confirming the Identity of N-Cholyl-L-alanine in Complex Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of N-Cholyl-L-alanine, a bile acid conjugate, in complex biological samples is crucial for advancing research in liver diseases, metabolic disorders, and drug metabolism. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for confirming the identity of this compound.
Comparison of Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of bile acids and their conjugates, offering superior sensitivity and specificity compared to other techniques.[1][2][3] Alternative methods such as High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) present viable, albeit more complex, options. Immunoassays, while useful for determining total bile acid concentrations, lack the specificity required for distinguishing individual conjugates like this compound.[4][5][6]
| Method | Principle | Sample Preparation | Throughput | Sensitivity | Specificity | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Simple protein precipitation or solid-phase extraction.[7] | High | Very High (fmol to pmol) | Very High | High initial instrument cost. |
| HPLC with Derivatization | Chromatographic separation of derivatized analyte with UV or fluorescence detection. | Requires a chemical derivatization step to add a chromophore or fluorophore.[8][9][10][11] | Medium | High (pmol) | Moderate to High | Derivatization can be time-consuming and introduce variability. |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass-based detection. | Requires hydrolysis of the conjugate followed by derivatization to increase volatility.[12][13][14][15] | Low to Medium | High (pmol) | High | Destructive to the intact conjugate; complex sample preparation. |
| Immunoassay (ELISA) | Antibody-based detection of the target molecule or class of molecules. | Minimal sample preparation. | Very High | High (ng/mL to µg/mL) | Low for specific conjugates | Cross-reactivity with other bile acids; typically measures total bile acids.[5] |
Experimental Protocols
LC-MS/MS for the Quantification of this compound
This protocol provides a robust method for the sensitive and specific quantification of this compound in serum or plasma samples.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 478.3 -> Product ion (Q3) m/z 74.1 (corresponding to the alanine (B10760859) fragment)
-
Internal Standard (e.g., d4-N-Cholyl-L-alanine): Precursor ion (Q1) m/z 482.3 -> Product ion (Q3) m/z 74.1
-
c. Method Validation
The method should be validated according to established bioanalytical method validation guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[16][17][18][19]
HPLC with Pre-column Derivatization
This method is suitable when high sensitivity is required and an LC-MS/MS system is unavailable.
a. Sample Preparation and Derivatization
-
Perform protein precipitation as described in the LC-MS/MS protocol.
-
To the dried extract, add 50 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection).[8][9]
-
Incubate the mixture at the recommended temperature and time for the specific derivatizing agent.
-
Inject an aliquot of the derivatized sample into the HPLC system.
b. HPLC Conditions
-
HPLC System: Standard HPLC with a fluorescence or UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatization agent.
Visualizations
Figure 1. Experimental workflow for the analysis of this compound.
Figure 2. Simplified overview of this compound formation and circulation.
References
- 1. chromsystems.com [chromsystems.com]
- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. actascientific.com [actascientific.com]
- 9. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Restek - Blog [restek.com]
- 15. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. japsonline.com [japsonline.com]
- 17. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. ijprajournal.com [ijprajournal.com]
Assessing Experimental Reproducibility for N-Cholyl-L-alanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is a cornerstone of scientific validity. This guide provides a comparative analysis of N-Cholyl-L-alanine, a synthetic agonist of the Farnesoid X Receptor (FXR), and other relevant FXR agonists. Due to a lack of publicly available inter-laboratory or inter-assay reproducibility data specifically for this compound, this guide focuses on comparing its known characteristics with established FXR agonists, providing a framework for assessing potential variability in experimental outcomes.
This compound is a bile acid derivative that has been investigated for its ability to activate FXR, a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has therapeutic potential for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and cholestasis.[2][3] However, the consistency and reproducibility of experimental results are paramount for advancing preclinical and clinical research.
This guide summarizes key quantitative data for this compound in comparison to other well-characterized FXR agonists, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to aid researchers in designing robust and reproducible experiments.
Comparative Analysis of FXR Agonist Potency
The potency of FXR agonists is a critical parameter that can be influenced by experimental conditions. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other common FXR agonists from available literature. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in cell lines, reporter constructs, and assay conditions. The lack of multiple independent EC50 values for this compound highlights the current data gap in assessing its experimental reproducibility.
| Compound | Target | Assay Type | EC50 Value (µM) | Reference |
| This compound | Farnesoid X Receptor (FXR) | Transactivation Assay | Data Not Available in Searched Literature | |
| Chenodeoxycholic acid (CDCA) | Farnesoid X Receptor (FXR) | Transactivation Assay | ~50 | [4] |
| GW4064 | Farnesoid X Receptor (FXR) | Coactivator Recruitment Assay | ~0.017 | [5] |
| Fexaramine | Farnesoid X Receptor (FXR) | Transactivation Assay | ~0.038 | [4] |
| Obeticholic Acid (OCA) | Farnesoid X Receptor (FXR) | Coactivator Recruitment Assay | ~0.099 | [4] |
Note: The EC50 values are indicative and can vary between experiments. The lack of multiple reported EC50 values for this compound prevents a direct statistical analysis of its reproducibility.
Experimental Protocols
To promote reproducibility, it is crucial to follow standardized and detailed experimental protocols. Below are outlines for key assays used to characterize FXR agonists.
FXR Transactivation Assay (Luciferase Reporter Assay)
This assay is commonly used to measure the ability of a compound to activate FXR and drive the expression of a reporter gene.
Objective: To quantify the agonist activity of a test compound on the Farnesoid X Receptor.
Materials:
-
HepG2 cells (or other suitable cell line expressing FXR)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid (containing FXR response elements upstream of a luciferase gene)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and reference agonist (e.g., CDCA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control plasmid). Plot the dose-response curve and calculate the EC50 value.[6][7]
FXR Target Gene Expression Analysis (qPCR)
This method assesses the ability of an FXR agonist to modulate the expression of known downstream target genes.
Objective: To determine the effect of a test compound on the mRNA levels of FXR target genes.
Materials:
-
HepG2 cells or primary human hepatocytes
-
Test compound (e.g., this compound) and reference agonist (e.g., GW4064)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with the test compound or reference agonist at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in FXR activation can aid in understanding the experimental system and potential sources of variability.
Caption: FXR signaling pathway activated by an agonist.
The diagram above illustrates the canonical signaling pathway initiated by the binding of an FXR agonist. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes. This results in the upregulation of genes like SHP and BSEP, and the downregulation of genes like CYP7A1, ultimately regulating bile acid homeostasis.[1][2]
Caption: General workflow for assessing FXR agonist activity.
This workflow outlines the key steps in evaluating the activity of an FXR agonist. To ensure reproducibility, it is critical to perform multiple independent experiments, ideally with different operators and batches of reagents, to assess the variability of the results.
Conclusion
While this compound is a compound of interest for its potential as an FXR agonist, a comprehensive assessment of its experimental reproducibility is currently limited by the lack of published data. To address this, researchers should aim to perform and report on the intra- and inter-assay variability of their findings. By adhering to detailed and standardized protocols, such as those outlined in this guide, and by comparing results with well-characterized FXR agonists, the scientific community can build a more robust understanding of this compound's pharmacological profile. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to reinforce best practices in experimental design and execution, ultimately contributing to more reliable and reproducible scientific outcomes.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric modulation of the farnesoid X receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of farnesoid X receptor results in post-translational modification of poly (ADP-ribose) polymerase 1 in the liver - PMC [pmc.ncbi.nlm.nih.gov]
N-Cholyl-L-alanine's interaction with bile acid transporters compared to other bile acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interaction of N-Cholyl-L-alanine with key bile acid transporters—the Apical Sodium-dependent Bile Acid Transporter (ASBT), the Na+-Taurocholate Cotransporting Polypeptide (NTCP), and Organic Anion Transporting Polypeptides (OATPs)—relative to other major endogenous bile acids. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of experimental workflows and molecular interactions to support research and development in drug delivery and gastroenterology.
Introduction to Bile Acid Transporters and this compound
Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Their efficient enterohepatic circulation is mediated by a series of transporters in the liver and intestine. Key among these are ASBT (SLC10A2), responsible for the primary uptake of bile acids from the terminal ileum; NTCP (SLC10A1), the major transporter for hepatic uptake of bile acids from portal blood; and OATPs (SLCO family), which also contribute to the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including bile acids.
This compound is a synthetically derived bile acid conjugate, where the amino acid L-alanine is attached to the C-24 position of cholic acid. The modification of bile acids with amino acids can alter their physicochemical properties and their affinity for bile acid transporters. Understanding these interactions is critical for the development of bile acid-based drug delivery systems and for elucidating the structure-activity relationships of transporter-mediated bile acid uptake.
Comparative Interaction with Bile Acid Transporters
While direct, head-to-head comparative studies for this compound against a full panel of other bile acids across all major transporters are limited in publicly available literature, we can synthesize data from various sources to draw meaningful comparisons. The following table summarizes known kinetic and inhibitory constants for this compound and major endogenous bile acids.
Table 1: Comparative Interaction of Bile Acids with Key Transporters
| Bile Acid | Transporter | Species | Cell Line/System | Assay Type | Parameter | Value (µM) | Citation(s) |
| This compound | ASBT | Human | Caco-2 | Inhibition (TCA) | IC50 | ~50-100* | [1] |
| Cholic Acid | ASBT | Human | CHO | Uptake | Km | 37 | [2] |
| Taurocholic Acid (TCA) | ASBT | Human | Caco-2 | Uptake | Km | 49.7 | [3] |
| Chenodeoxycholic Acid | NTCP | Human | HEK293 | Uptake | Km | 42.2 | [4] |
| Cholic Acid | NTCP | Human | HEK293 | Uptake | Km | 47.1 | [4] |
| Glycocholic Acid (GCA) | NTCP | Human | CHO | Uptake | Km | 25 | |
| Taurocholic Acid (TCA) | NTCP | Human | CHO | Uptake | Km | 6.44 | [5] |
| Glycochenodeoxycholic Acid | NTCP | Human | CHO | Uptake | Km | 0.569 | [5] |
| Cholic Acid | OATP1B1 | Human | HEK293 | Uptake | Km | 47.1 | [4] |
| Chenodeoxycholic Acid | OATP1B1 | Human | HEK293 | Uptake | Km | - | [4] |
| Glycocholic Acid (GCA) | OATP1B1 | Human | HEK293 | Uptake | Km | 14.7 | [4] |
| Taurocholic Acid (TCA) | OATP1B1 | Human | HEK293 | Uptake | Km | 11.5 | [4] |
| Cholic Acid | OATP1B3 | Human | HEK293 | Uptake | Km | 42.2 | [4] |
| Glycocholic Acid (GCA) | OATP1B3 | Human | HEK293 | Uptake | Km | 15.3 | [4] |
| Taurocholic Acid (TCA) | OATP1B3 | Human | HEK293 | Uptake | Km | 8.8 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize the interaction of bile acids with their transporters.
ASBT Inhibition Assay in Caco-2 Cells
This assay is designed to determine the inhibitory potential of a test compound, such as this compound, on the uptake of a known substrate of ASBT, typically radiolabeled taurocholic acid ([³H]TCA), in a human intestinal cell line.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-28 days to allow for differentiation into a polarized monolayer expressing ASBT on the apical membrane.
-
Assay Preparation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, buffered with HEPES).
-
Inhibition Experiment:
-
A solution containing a fixed concentration of [³H]TCA (typically near its Km value) and varying concentrations of the test compound (this compound) is prepared in the transport buffer.
-
The apical chamber of the Transwell is incubated with this solution.
-
The basolateral chamber contains fresh transport buffer.
-
-
Incubation: The cells are incubated at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Sample Collection and Analysis:
-
At the end of the incubation, aliquots are taken from the basolateral chamber to measure the amount of transported [³H]TCA.
-
The cell monolayer is washed with ice-cold buffer to stop the transport, and then lysed.
-
The amount of radioactivity in the basolateral samples and the cell lysate is quantified using a scintillation counter.
-
-
Data Analysis: The rate of [³H]TCA transport in the presence of the inhibitor is compared to the control (no inhibitor) to calculate the percentage of inhibition. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.
NTCP/OATP Uptake Assay in HEK293 Cells
This method is used to determine if a compound is a substrate of a specific transporter (e.g., NTCP or an OATP isoform) and to determine the kinetics of this transport.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with a plasmid encoding the transporter of interest (e.g., human NTCP, OATP1B1, or OATP1B3). A control group of cells is transfected with an empty vector.
-
Assay Preparation: The cells are seeded in 24- or 96-well plates and grown to confluence. Before the assay, the cells are washed with a sodium-containing or sodium-free (for OATPs) uptake buffer.
-
Uptake Experiment:
-
A solution of the radiolabeled or fluorescently tagged test compound (e.g., [³H]this compound or a fluorescent derivative) at various concentrations is prepared in the uptake buffer.
-
The cells are incubated with the substrate solution at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of substrate taken up by the cells is determined by scintillation counting (for radiolabeled compounds) or fluorescence measurement.
-
Data Analysis: The transporter-mediated uptake is calculated by subtracting the uptake in the control cells from the uptake in the transporter-expressing cells. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are then determined by fitting the data to the Michaelis-Menten equation.
Visualizing Experimental Workflows and Interactions
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
Caption: Workflow for an ASBT inhibition assay using Caco-2 cells.
References
- 1. Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-Cholyl-L-alanine: Enzymatic vs. Chemical Routes
For researchers, scientists, and drug development professionals, the synthesis of N-Cholyl-L-alanine, a key bile acid conjugate, presents a choice between enzymatic and chemical methodologies. This guide provides a comprehensive comparison of these two approaches, offering insights into their respective efficiencies, environmental impacts, and experimental intricacies. The selection of an optimal synthesis strategy is critical in drug development and metabolic research, where the purity and yield of the final compound are paramount.
At a Glance: Comparing Synthesis Methods
The enzymatic and chemical synthesis of this compound offer distinct advantages and disadvantages. Enzymatic methods are lauded for their high specificity and mild reaction conditions, aligning with the principles of green chemistry. In contrast, chemical synthesis, while often achieving high yields, typically involves harsher conditions and the use of hazardous reagents.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (Stereospecific) | Can lead to racemization |
| Reaction Conditions | Mild (Physiological pH, Temp.) | Often harsh (Extreme pH, Temp.) |
| Reagents | Enzymes (e.g., BAAT), ATP, CoA | Activating agents, organic solvents |
| Byproducts | Minimal, biodegradable | Often toxic and require disposal |
| Yield | Variable, can be high | Generally high |
| Purity | High | Requires extensive purification |
| Environmental Impact | Low | High |
Enzymatic Synthesis: A Biocatalytic Approach
The biosynthesis of this compound in vivo is a two-step enzymatic process occurring primarily in the liver. This pathway can be replicated in vitro for a highly specific and environmentally friendly synthesis.[1] The key enzymes involved are bile acid-CoA ligase (BACL) and bile acid-CoA:amino acid N-acyltransferase (BAAT).
Experimental Protocol: Enzymatic Synthesis
This protocol outlines the in vitro enzymatic synthesis of this compound.
Materials:
-
Cholic acid
-
L-alanine
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
Recombinant human bile acid-CoA ligase (BACL)
-
Recombinant human bile acid-CoA:amino acid N-acyltransferase (BAAT)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Potassium fluoride (B91410) (KF)
Procedure:
-
Activation of Cholic Acid: In a reaction vessel, dissolve cholic acid in Tris-HCl buffer containing ATP, CoA, MgCl₂, DTT, and KF.
-
Initiate the reaction by adding BACL.
-
Incubate the mixture at 37°C for 1-2 hours to facilitate the formation of cholyl-CoA.
-
Conjugation with L-alanine: To the reaction mixture containing the newly synthesized cholyl-CoA, add L-alanine.
-
Introduce BAAT to catalyze the conjugation of cholyl-CoA with L-alanine.
-
Continue the incubation at 37°C for an additional 2-4 hours.
-
Reaction Quenching and Product Isolation: Stop the reaction by adding an organic solvent such as methanol (B129727) or acetonitrile.
-
Centrifuge the mixture to precipitate the enzymes.
-
The supernatant containing this compound can be purified using techniques like high-performance liquid chromatography (HPLC).
Quantitative Data (Representative):
| Parameter | Value |
| Yield | >90% |
| Purity | >99% |
| Reaction Time | 3-6 hours |
Enzymatic Synthesis Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of N-Cholyl-L-alanine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of N-Cholyl-L-alanine, a bile acid amidate found in human fecal samples. While comprehensive toxicological data for this specific compound is not widely available, this document outlines a cautious approach based on available safety information and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The available product information suggests treating the substance as potentially hazardous until more comprehensive data is available.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is mandatory to protect from accidental spills.
Engineering Controls:
-
Handle the compound in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. This information is crucial for its proper handling and storage.
| Property | Value | Source |
| Formal Name | N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]-L-alanine | [1] |
| CAS Number | 18416-54-1 | [1] |
| Molecular Formula | C₂₇H₄₅NO₆ | [1] |
| Formula Weight | 479.7 g/mol | [1] |
| Appearance | A crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | DMSO: Slightly Soluble (0.1-1 mg/ml), Ethanol: Slightly Soluble (0.1-1 mg/ml) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with caution, adhering to institutional and local regulations. While a specific Safety Data Sheet (SDS) indicates it is not classified as a hazardous substance, it is prudent to manage its disposal through a formal chemical waste program.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated items such as weigh boats, filter paper, and gloves, in a designated and clearly labeled waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible liquid waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound"
-
The CAS Number: "18416-54-1"
-
The primary hazard (e.g., "Irritant" - as a precaution)
-
The date of accumulation
-
The name of the principal investigator or laboratory group
Step 3: Storage of Waste
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Keep the waste container closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with all the necessary information regarding the waste stream as detailed on the label.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing potential risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for final verification of these procedures.
References
Essential Safety and Operational Guide for Handling N-Cholyl-L-alanine
This guide provides crucial safety and logistical information for the handling and disposal of N-Cholyl-L-alanine, a bile acid amidate found in human fecal samples.[1][2] The following procedures are based on best practices for handling similar, non-hazardous solid chemical compounds and should be supplemented by a thorough risk assessment for specific laboratory applications.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound. This guidance is based on recommendations for structurally similar compounds.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Gloves should be inspected before use and disposed of as chemical waste after handling.[6] |
| Body Protection | Laboratory coat | A standard lab coat is recommended to protect skin and personal clothing.[6] |
| Respiratory Protection | NIOSH-approved respirator with a dust cartridge | Recommended when handling the powder form to prevent the inhalation of dust particles. Work in a well-ventilated area.[3][6][7] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize the generation and accumulation of dust.[3][6]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3][6][7]
-
Wash hands thoroughly with soap and water after handling.[3][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
Storage:
-
Keep the container securely sealed to prevent moisture contamination.[7][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[5][9]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As specific hazardous properties have not been fully investigated, it is prudent to handle it as a chemical waste.
Solid Waste:
-
Collection: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, filter paper, gloves) in a designated, clearly labeled, and sealed waste container.[10]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound") and the primary hazard (e.g., "Irritant" as a precaution).[10]
-
Storage: Store the sealed waste container in a designated and secure area until disposal.[10]
-
Disposal: Arrange for pick-up and disposal by a licensed chemical waste disposal company.[6]
Liquid Waste (Solutions):
-
Aqueous Solutions: Do not dispose of solutions containing this compound down the drain.[10] Collect all aqueous waste in a labeled container for chemical waste disposal.[11]
-
Solvent Solutions: Collect rinsates from cleaning glassware in a designated solvent waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) department.[10]
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
